(2-Iodo-5-methoxyphenyl)boronic acid
Description
Properties
IUPAC Name |
(2-iodo-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BIO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYAEIDOJUNIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)I)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BIO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281736 | |
| Record name | B-(2-Iodo-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-50-8 | |
| Record name | B-(2-Iodo-5-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89694-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Iodo-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-iodo-5-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Iodo-5-methoxyphenyl)boronic acid: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Iodo-5-methoxyphenyl)boronic acid is a versatile organoboron compound that serves as a key building block in modern organic synthesis. Its unique substitution pattern, featuring an iodo group ortho to the boronic acid and a methoxy group in the meta position, offers distinct reactivity and structural attributes that are highly valuable in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and safety considerations for this compound, with a particular focus on its utility in cross-coupling reactions for the development of novel therapeutic agents and functional materials.
Core Chemical Properties
This compound is a white to off-white solid at room temperature. The presence of the boronic acid moiety imparts Lewis acidic character, while the aryl iodide provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, others, such as a precise melting point and solubility, can vary depending on the purity and crystalline form of the material.
| Property | Value | Source |
| CAS Number | 89694-50-8 | [1] |
| Molecular Formula | C₇H₈BIO₃ | [1] |
| Molecular Weight | 277.85 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥98% | [1][3] |
Note: Definitive, experimentally verified data for melting point, boiling point, and quantitative solubility in various solvents from primary literature is not consistently available. Commercial suppliers often provide a melting point range, which should be considered as indicative.
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acidic protons of the boronic acid group. The aromatic protons would likely appear as a complex multiplet or as distinct doublets and a doublet of doublets, with chemical shifts influenced by the iodo and methoxy substituents. The methoxy protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The boronic acid protons are often broad and may exchange with residual water in the NMR solvent, appearing over a wide chemical shift range.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbon atom attached to the boron will have a characteristic chemical shift, and the other aromatic carbons will be distinguished by their substitution pattern. The methoxy carbon will appear as a distinct signal in the aliphatic region.
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine would also be observable. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Reactivity and Synthetic Applications
The primary utility of this compound lies in its application as a versatile building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[5] In this reaction, the organoboron species (in this case, this compound) is coupled with an organohalide or triflate in the presence of a palladium catalyst and a base.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This compound is a particularly useful substrate for this reaction due to the presence of the electron-donating methoxy group, which can influence the electronic properties of the aromatic ring and potentially enhance the rate of transmetalation. The ortho-iodo substituent provides a reactive site for oxidative addition to the palladium catalyst.
Experimental Protocols
The following is a representative, general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like this compound. This protocol is based on established methodologies for similar compounds and may require optimization for specific substrates and scales.[4]
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Water (if using a biphasic system)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Then, add the anhydrous solvent (and water, if applicable) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Medicinal Chemistry
Arylboronic acids are indispensable tools in medicinal chemistry and drug discovery, primarily due to their utility in the Suzuki-Miyaura coupling for the synthesis of complex organic molecules.[6] While specific biological activity or direct interaction with signaling pathways for this compound has not been extensively reported in the public domain, its value lies in its role as a precursor to potentially bioactive compounds.
The 2-iodo-5-methoxyphenyl moiety can be incorporated into larger molecular scaffolds to probe structure-activity relationships (SAR). The methoxy group can act as a hydrogen bond acceptor and influence the compound's lipophilicity and metabolic stability. The iodine atom, while being a reactive handle for coupling, can also be retained in the final molecule, where it can participate in halogen bonding or alter the steric and electronic properties of the compound.
Boronic acids and their derivatives are being investigated for a wide range of therapeutic applications, including as enzyme inhibitors and as building blocks for compounds with anticancer, anti-inflammatory, and antiviral activities. The synthesis of novel biaryl structures using this compound could lead to the discovery of new drug candidates that target various biological pathways.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is harmful if swallowed, in contact with skin, or if inhaled.[1]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern provides chemists with a powerful tool for the synthesis of novel compounds with potential applications in drug discovery, materials science, and other areas of chemical research. While further studies are needed to fully elucidate its potential in biological systems, its role as a key synthetic intermediate is well-established. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound - CAS:89694-50-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. warshel.com [warshel.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 6. WO2020044245A1 - Bioactive compound - Google Patents [patents.google.com]
Technical Guide: Synthesis and Characterization of (2-Iodo-5-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Iodo-5-methoxyphenyl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility lies in the presence of three key functional groups: a boronic acid moiety, an iodo substituent, and a methoxy group. This arrangement allows for sequential and site-selective modifications, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This technical guide provides an in-depth overview of a common synthetic route to this compound and its key characterization data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Source/Comment |
| CAS Number | 89694-50-8 | [1][2] |
| Molecular Formula | C₇H₈BIO₃ | [1] |
| Molecular Weight | 277.85 g/mol | [1] |
| Appearance | Typically a solid | |
| Purity | Often ≥95% | [3] |
| Storage | Sealed in a dry environment at 2-8°C under an inert atmosphere is recommended | [3] |
Synthesis
A common and effective method for the synthesis of this compound is the ortho-lithiation of 1-iodo-4-methoxybenzene, followed by borylation with a trialkyl borate. The methoxy group directs the lithiation to the adjacent ortho position.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Ortho-Lithiation and Borylation
This protocol is a representative procedure based on established methods for ortho-lithiation of substituted aryl halides.
Materials:
-
1-Iodo-4-methoxybenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-iodo-4-methoxybenzene (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Ortho-Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The resulting mixture is stirred at -78 °C for an additional hour and then allowed to warm to room temperature overnight.
-
Hydrolysis (Work-up): The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is separated and extracted with diethyl ether (3 x volume).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound as a solid.
Characterization
The structure and purity of the synthesized this compound are confirmed by various analytical techniques.
Caption: Logical relationship of characterization methods.
Spectroscopic Data
Representative spectroscopic data for this compound are provided below. Note that exact chemical shifts can vary depending on the solvent and concentration.
Table 2: Representative ¹H and ¹³C NMR Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.5 - 7.6 | d | Ar-H |
| ~7.2 - 7.3 | dd | Ar-H | |
| ~6.8 - 6.9 | d | Ar-H | |
| ~5.5 - 6.0 | br s | B(OH)₂ | |
| ~3.8 | s | -OCH₃ | |
| ¹³C NMR | ~160 | C-O | |
| ~140 | C-I | ||
| ~135 | Ar-CH | ||
| ~125 | Ar-CH | ||
| ~115 | Ar-CH | ||
| ~100 | C-B | ||
| ~55 | -OCH₃ |
Note: This is representative data; actual spectra should be obtained for confirmation.
Other Characterization Data
Table 3: Mass Spectrometry and Melting Point Data
| Technique | Result | Comment |
| Mass Spectrometry | [M-H]⁻ or [M+H]⁺ corresponding to C₇H₈BIO₃ | Provides confirmation of the molecular weight. |
| Melting Point | Not consistently reported | Can be used as an indicator of purity. |
Conclusion
This technical guide outlines a reliable synthetic method for this compound and provides key characterization parameters. The ortho-lithiation of 1-iodo-4-methoxybenzene offers a direct route to this versatile building block. Proper characterization using NMR and mass spectrometry is crucial to confirm the structure and purity of the final product, ensuring its suitability for subsequent applications in pharmaceutical and materials science research.
References
An In-depth Technical Guide to (2-Iodo-5-methoxyphenyl)boronic acid (CAS: 89694-50-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Iodo-5-methoxyphenyl)boronic acid, a key building block in modern organic synthesis. Below, you will find its chemical and physical properties, detailed experimental protocols for its use, and insights into its applications in the synthesis of biologically active compounds.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 89694-50-8 | N/A |
| Molecular Formula | C₇H₈BIO₃ | [1][2] |
| Molecular Weight | 277.85 g/mol | [2] |
| Melting Point | 202-207 °C | [] |
| Boiling Point | Data not available | N/A |
| Solubility | Slightly soluble in chloroform and methanol. | N/A |
| Appearance | Pale-yellow powder or crystals | N/A |
| Storage | Store at -20°C or 2-8°C in a dry, well-ventilated place. | N/A |
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Standard laboratory safety protocols should be followed when handling this compound.
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Experimental Protocols
General Synthesis of Arylboronic Acids
While a specific protocol for the synthesis of this compound is not detailed in readily available literature, a general and widely adopted method for the synthesis of arylboronic acids proceeds via the following steps. This can be adapted from the corresponding aryl halide.
Workflow for Arylboronic Acid Synthesis
Methodology:
-
Grignard Reagent Formation: The corresponding aryl halide (in this case, 1-iodo-4-methoxy-2-bromobenzene or a similar precursor) is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere to form the Grignard reagent.
-
Borylation: The freshly prepared Grignard reagent is then added dropwise to a solution of a trialkyl borate, such as triisopropyl borate, in an anhydrous solvent at low temperatures (typically -78 °C).
-
Hydrolysis: The reaction mixture is allowed to warm to room temperature and then quenched by the addition of an aqueous acid, such as hydrochloric acid.
-
Workup and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired arylboronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, leading to the synthesis of substituted biaryl compounds.
Experimental Workflow for Suzuki-Miyaura Coupling
Representative Protocol:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), the desired aryl or vinyl halide (1.0 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), and a base, for example, potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system. A mixture of toluene, ethanol, and water is often effective.
-
Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred vigorously for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford the desired biaryl compound.
Applications in the Synthesis of Biologically Active Molecules
This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery. The substituted phenyl moiety it provides is a common structural motif in many biologically active compounds.
A notable application is in the synthesis of novel biaryl compounds with potential antimicrobial properties. For instance, a derivative of this compound has been utilized to create a compound with significant antibacterial and antifungal activity.
Synthesis of a Bioactive Biphenylboronic Acid Derivative
Research has shown that the resulting compound, (3-(benzo[d][][4]dioxol-5-yl)-2-iodo-5-methoxyphenyl)boronic acid, exhibits potent antibacterial activity against Bacillus cereus and antifungal activity against Candida albicans.[5][6] This highlights the utility of this compound as a scaffold for the development of new therapeutic agents.
Furthermore, this class of boronic acids can also act as catalysts. For example, this compound has been reported as a catalyst for the dehydrative amidation of carboxylic acids and amines, a greener alternative to traditional amide bond formation methods.[7]
Conclusion
This compound is a versatile and valuable reagent for organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. The demonstrated synthesis of biologically active antimicrobial compounds from its derivatives underscores its potential in drug discovery programs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
- 1. echemi.com [echemi.com]
- 2. This compound - CAS:89694-50-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
(2-Iodo-5-methoxyphenyl)boronic acid molecular weight and formula
An In-depth Technical Guide on (2-Iodo-5-methoxyphenyl)boronic acid: Core Properties
This guide provides essential technical data for this compound, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its fundamental chemical properties and provide a logical framework for its identification.
Core Chemical Properties
This compound is an organoboron compound that serves as a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. Its chemical characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₇H₈BIO₃[1][2] |
| Molecular Weight | 277.85 g/mol |
| CAS Number | 89694-50-8[3][1] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the compound's name and its key molecular identifiers.
References
Technical Guide: (2-Iodo-5-methoxyphenyl)boronic acid - Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (2-Iodo-5-methoxyphenyl)boronic acid. Due to the limited availability of specific quantitative data in public literature, this document combines reported qualitative data with extrapolated information based on structurally similar arylboronic acids. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise quantitative data for their specific applications and storage conditions.
Core Properties of this compound
| Property | Value | Source |
| CAS Number | 89694-50-8 | [1] |
| Molecular Formula | C₇H₈BIO₃ | [1] |
| Molecular Weight | 277.85 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 202-207 °C | [1] |
Solubility Profile
Quantitative solubility data for this compound is not extensively published. The table below summarizes the available qualitative information and provides expected solubility trends based on the behavior of other arylboronic acids in common organic solvents. It is strongly recommended that researchers determine the precise solubility for their specific solvent systems and conditions using the protocols outlined in this guide.
| Solvent | Qualitative Solubility | Expected Solubility Trend |
| Chloroform | Slightly Soluble[1] | Low to Moderate |
| Methanol | Slightly Soluble[1] | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | - | High |
| N,N-Dimethylformamide (DMF) | - | High |
| Acetonitrile | - | Moderate |
| Tetrahydrofuran (THF) | - | Moderate to High |
| Acetone | - | Moderate to High |
| Water | - | Very Low |
| Toluene | - | Low |
| Hexanes | - | Very Low |
Expected solubility trends are inferred from studies on phenylboronic acid and its substituted derivatives, which show higher solubility in polar aprotic and protic solvents and lower solubility in nonpolar and hydrocarbon solvents.
Stability Profile and Storage
This compound, like many arylboronic acids, is susceptible to degradation through several pathways. Proper storage and handling are crucial to maintain its integrity.
Key Degradation Pathways:
-
Oxidative Deboronation: The carbon-boron bond can be cleaved in the presence of oxidizing agents, leading to the formation of the corresponding phenol. This is often a major degradation pathway for boronic acids.[2][3]
-
Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. It can be accelerated by the presence of moisture and acidic or basic conditions.
-
Trimerization (Dehydration): Boronic acids can undergo reversible dehydration to form cyclic boroxine anhydrides, especially upon heating or under vacuum.
Recommended Storage Conditions: To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended temperatures are typically between 2-8°C.[1] For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to minimize oxidative degradation and hydrolysis.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is critical that excess solid remains after this period.
-
Sample Collection and Preparation: Allow the vials to stand undisturbed for at least 2 hours. Carefully extract a known volume of the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the concentration of the compound in the original supernatant and express the solubility in units such as mg/mL or mol/L.
Caption: Experimental workflow for determining thermodynamic solubility.
Stability Assessment under Stress Conditions
This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions (e.g., thermal, pH, oxidative).
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions Setup:
-
Thermal Stress: Aliquot the stock solution into vials and store them at elevated temperatures (e.g., 40°C, 60°C, 80°C) and a control at the recommended storage temperature (e.g., 4°C).
-
pH Stress (Hydrolytic Stability): Adjust the pH of the stock solution (if aqueous) to acidic (e.g., pH 1-2 with HCl) and basic (e.g., pH 12-13 with NaOH) conditions. Store at room temperature or an elevated temperature.
-
Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to the stock solution. Store at room temperature, protected from light.
-
Photostability: Expose the stock solution in a photostable, transparent container to a controlled light source (e.g., consistent with ICH Q1B guidelines). Wrap a control sample in aluminum foil.
-
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Sample Quenching (if necessary): Neutralize the pH-stressed samples or quench the oxidative reaction if required.
-
Analysis: Analyze each sample by a stability-indicating HPLC method capable of separating the intact this compound from its degradation products.
-
Data Evaluation: Calculate the percentage of the remaining parent compound at each time point. Identify and, if possible, quantify the major degradation products.
Caption: General workflow for assessing chemical stability.
Involvement in Signaling Pathways or Drug Development
This compound is primarily categorized as a bulk drug intermediate and a building block for organic synthesis.[1] A thorough review of the literature did not reveal any evidence of its direct involvement in specific biological signaling pathways or as a standalone therapeutic agent. Its utility in drug development lies in its role as a precursor or reactant in the synthesis of more complex, biologically active molecules, likely through reactions such as Suzuki-Miyaura cross-coupling.
Conclusion
While specific quantitative solubility and stability data for this compound are not widely published, this guide provides a foundational understanding based on its chemical class. The compound exhibits slight solubility in less polar organic solvents like chloroform and is expected to have higher solubility in polar solvents such as methanol and DMSO. Its stability is influenced by temperature, pH, and the presence of oxidizing agents, with recommended storage in a cool, dry, and inert environment. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility and stability parameters essential for its effective application in research and development.
References
Commercial Availability and Synthetic Utility of (2-Iodo-5-methoxyphenyl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Iodo-5-methoxyphenyl)boronic acid (CAS No. 89694-50-8) is a valuable bifunctional reagent in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its structure, featuring both a reactive boronic acid moiety and an iodinated aromatic ring, allows for sequential and site-selective cross-coupling reactions. This technical guide provides a comprehensive overview of its commercial availability, key physical and chemical properties, and its application in the synthesis of biologically active molecules, with a focus on Suzuki-Miyaura cross-coupling reactions.
Commercial Availability
This compound is readily available from a range of commercial suppliers. The typical purities offered are suitable for most research and development applications. Below is a summary of representative commercial sources and their product specifications.
| Supplier | Purity | Physical Form | Storage Conditions |
| Allychem/BBChem Co.,LTD | ≥98% | Solid | Store in a dry, cool, and well-ventilated place.[1] |
| Hangzhou Zentra Bio-Chemical Co., Ltd. | ≥99% | Solid | Store in a dry, cool, and well-ventilated place.[1] |
| Sunway Pharm Ltd | ≥97% | Solid | Sealed in dry, Room Temperature.[2] |
| BoroPharm Inc. | ≥95% | Solid | Keep in a dry area, 2-8°C, Inert atmosphere.[3] |
| Interomex | ≥95% | Solid | Keep in a dry area, 2-8°C, Inert atmosphere. |
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below.
| Property | Value |
| CAS Number | 89694-50-8[1] |
| Molecular Formula | C₇H₈BIO₃[1] |
| Molecular Weight | 277.85 g/mol [2] |
| Physical Appearance | Solid |
| Melting Point | Data not consistently available |
| Boiling Point | Data not consistently available |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[1] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P501[1] |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound in synthetic chemistry is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in biologically active molecules. The bifunctional nature of this compound allows for selective reactions at either the boronic acid or the iodo-substituted position.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, adapted from procedures for similar substituted phenylboronic acids. This protocol can be optimized for specific substrates and desired outcomes.
Reaction: Coupling of this compound with an Aryl Halide (e.g., 4-bromoanisole).
Materials:
-
This compound
-
4-bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Solvent Addition: Add toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired biaryl product.
Suzuki-Miyaura Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery and Development
Substituted biaryl structures are prevalent in a wide range of biologically active compounds. The use of this compound as a building block allows for the systematic exploration of chemical space in the development of novel therapeutics.
Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a substituted aromatic core. This compound can be utilized to introduce the 2-iodo-5-methoxyphenyl moiety onto a heterocyclic scaffold, a common starting point for kinase inhibitor synthesis. The iodine can then be further functionalized in a subsequent cross-coupling reaction.
Caption: General workflow for the synthesis of kinase inhibitors.
Potential Modulation of Signaling Pathways
While this compound is not a direct modulator of signaling pathways, it serves as a crucial synthon for creating molecules that can interact with biological targets. For instance, many inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is implicated in inflammation and cancer, contain complex aromatic structures that can be synthesized using building blocks like this boronic acid.
Caption: Simplified NF-κB signaling pathway and a point of potential inhibition.
Conclusion
This compound is a commercially accessible and synthetically versatile building block for the construction of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for medicinal chemists and drug development professionals. The ability to perform sequential, site-selective functionalization opens up numerous possibilities for the synthesis of novel compounds with potential therapeutic applications, including the development of kinase inhibitors and modulators of key cellular signaling pathways. This guide provides a foundational understanding of the properties and applications of this important reagent, empowering researchers to leverage its full potential in their synthetic endeavors.
References
An In-depth Technical Guide to the Safety and Handling of (2-Iodo-5-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling protocols, and experimental considerations for (2-Iodo-5-methoxyphenyl)boronic acid. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a solid, typically appearing as a white to off-white powder. It is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.
| Property | Value | Reference |
| CAS Number | 89694-50-8 | [1] |
| Molecular Formula | C₇H₈BIO₃ | [1] |
| Molecular Weight | 277.85 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 202-207°C | |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | |
| Storage Temperature | 2-8°C |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Adherence to strict safety protocols is essential to minimize risk.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
Precautionary Statements and Personal Protective Equipment (PPE)
To ensure safe handling, the following precautionary measures and PPE are mandatory:
| Precautionary Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P264 | Wash skin thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE) Summary:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates when engineering controls are not sufficient.
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[3]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.
-
Handling:
-
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Recommended storage temperature is between 2-8°C.
-
Experimental Protocols: Representative Suzuki-Miyaura Coupling
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. The following is a representative protocol that can be adapted for specific substrates.
Materials and Reagents
| Reagent | Molar Equivalent | Molecular Weight ( g/mol ) |
| This compound | 1.2 | 277.85 |
| Aryl Halide (e.g., 1-bromo-4-nitrobenzene) | 1.0 | 202.01 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.03 | 1155.56 |
| Base (e.g., K₂CO₃) | 2.0 | 138.21 |
| Solvent System | - | - |
Reaction Setup and Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water). Then, add the palladium catalyst (0.03 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.
Reaction Monitoring and Product Validation
Careful monitoring of the reaction and thorough validation of the final product are critical steps in synthesis.
Analytical Techniques for Reaction Monitoring
| Technique | Information Provided | Advantages | Limitations |
| TLC | Qualitative assessment of the disappearance of starting materials and appearance of the product. | Simple, fast, and inexpensive. | Not quantitative; resolution may be poor for complex mixtures. |
| HPLC/UPLC-MS | Quantitative analysis of reactants, products, and byproducts. | High resolution, sensitivity, and quantitative accuracy. | Requires specialized equipment and method development. |
| NMR Spectroscopy | Detailed structural information and quantitative data on all components in the reaction mixture.[4][5] | Provides unambiguous structural confirmation and can be highly quantitative.[4][5] | Lower sensitivity than MS; requires deuterated solvents for locking.[4][5] |
Suzuki-Miyaura Catalytic Cycle
First Aid Measures
In case of exposure, follow these first aid procedures immediately:
-
If Swallowed: Rinse mouth. Get medical help.[1]
-
If on Skin: Wash with plenty of water. Get medical help. Take off contaminated clothing and wash it before reuse.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations. Waste must be handled as hazardous.[3] Do not empty into drains.
This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
The Strategic Application of (2-Iodo-5-methoxyphenyl)boronic Acid in Modern Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
(2-Iodo-5-methoxyphenyl)boronic acid has emerged as a versatile and valuable building block in the medicinal chemist's toolbox. Its unique structural features, combining a reactive boronic acid moiety with a strategically substituted phenyl ring, offer a powerful platform for the synthesis of complex and biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery, with a focus on its role in constructing enzyme inhibitors and other therapeutic agents through advanced synthetic methodologies.
Core Attributes and Synthetic Versatility
This compound is a bifunctional reagent, presenting two distinct reactive sites for orthogonal chemical transformations. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a highly efficient method for forming carbon-carbon bonds. The iodo substituent, on the other hand, provides a handle for a variety of other transition metal-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations. This dual reactivity allows for the sequential and controlled introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
A notable advancement in the application of this reagent is the one-pot, sequential Suzuki-Miyaura cross-coupling procedure developed by Hall and coworkers. This methodology allows for the selective reaction of first the boronic acid and then the iodo group with different aryl halides and boronic acids, respectively, in a single reaction vessel.[1] This streamlined approach significantly enhances synthetic efficiency, a critical factor in the fast-paced environment of drug discovery.
Potential Therapeutic Applications
While specific, clinically approved drugs incorporating the this compound moiety are not yet prevalent in publicly accessible literature, its structural motifs are present in numerous potent enzyme inhibitors. The core phenyl ether structure is a common feature in a variety of kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, suggesting the significant potential of this building block in developing novel therapeutics in oncology and other disease areas.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The 2-methoxy-5-substituted phenyl motif, which can be readily accessed using this compound, is a key pharmacophore in several potent kinase inhibitors. For instance, the structurally related 2-ethoxy-5-methoxyphenyl group is found in pyrazolo[3,4-d]pyrimidine-based Aurora kinase inhibitors.[2] Aurora kinases are essential for cell division, and their inhibition is a promising anti-cancer strategy. The ether functionalities can influence critical drug properties such as solubility, lipophilicity, and metabolic stability, while also forming key interactions within the ATP-binding pocket of the target kinase.
PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for treating cancers with specific DNA repair deficiencies, such as those harboring BRCA1/2 mutations. Many PARP inhibitors feature complex heterocyclic scaffolds, often constructed through cross-coupling reactions. The ability to introduce the (2-Iodo-5-methoxyphenyl) group via Suzuki coupling provides a pathway to novel chemical space for the design of next-generation PARP inhibitors with improved potency and selectivity.
Experimental Protocols
The following section provides a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methodologies and can be adapted for the synthesis of a variety of biaryl compounds.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the palladium catalyst (typically 1-5 mol%) to the flask under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Table 1: Representative Suzuki-Miyaura Reaction Parameters
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 8 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃/SPhos (1) | K₃PO₄ | Toluene | 110 | 6 |
Data Presentation
While specific quantitative data for compounds directly synthesized from this compound is not extensively available in the public domain, Table 2 presents representative IC₅₀ values for known kinase and PARP inhibitors that contain structurally similar motifs. This data serves to illustrate the potential potency that can be achieved by incorporating such fragments into drug candidates.
Table 2: Biological Activity of Structurally Related Enzyme Inhibitors
| Compound Class | Target | Representative IC₅₀ (nM) |
| Pyrazolo[3,4-d]pyrimidine | Aurora Kinase A | <10 |
| Phthalazinone | PARP-1 | <5 |
| Benzamide | PARP-1 | 1.4 |
Visualizing the Synthetic Strategy and Biological Context
To further elucidate the role of this compound in medicinal chemistry, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified signaling pathway.
Figure 1: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Figure 2: Simplified kinase signaling pathway and the point of intervention for a potential inhibitor.
Conclusion
This compound represents a strategic building block for the synthesis of medicinally relevant compounds. Its capacity for participation in sequential, site-selective cross-coupling reactions opens up efficient pathways to novel and complex molecular architectures. While its full potential is still being explored, the structural similarities of its derivatives to known, potent enzyme inhibitors, particularly in the fields of oncology, highlight its significant promise for future drug discovery endeavors. The methodologies and conceptual frameworks presented in this guide are intended to empower researchers to leverage the unique properties of this reagent in the pursuit of innovative therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of (2-Iodo-5-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules. (2-Iodo-5-methoxyphenyl)boronic acid is a valuable building block that allows for the introduction of a methoxy-substituted phenyl moiety, a common feature in many pharmaceutical agents that can influence their pharmacokinetic and pharmacodynamic properties.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. The information presented is compiled from established literature on Suzuki couplings of analogous compounds and is intended to serve as a comprehensive guide for optimizing reaction conditions and achieving high yields of the desired biaryl products.
Data Presentation
The successful execution of a Suzuki-Miyaura coupling is dependent on the careful selection of several key parameters, including the palladium catalyst, ligand, base, and solvent system. The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of aryl boronic acids with various aryl halides, based on literature precedents for similar transformations.[1]
Table 1: Typical Reaction Parameters for Suzuki Coupling of Aryl Boronic Acids [1]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane | 90 | 8 | ~90 |
| 3 | 1-Iodo-4-cyanobenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 6 | ~92 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~80 |
Table 2: Reagent Quantities for a Typical 1 mmol Scale Suzuki Coupling Reaction [1]
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mg) |
| This compound | 1.2 | 277.85 | 333.4 |
| Aryl Halide (e.g., 4-Bromoanisole) | 1.0 | 187.04 | 187.0 |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 0.02 | 816.64 | 16.3 |
| Base (e.g., Cs₂CO₃) | 2.0 | 325.82 | 651.6 |
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on generally accepted and widely published procedures for similar reactions and may require optimization for specific substrates.[1]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂)
-
Base (e.g., Cesium carbonate, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane)
-
Deionized water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol) under a counterflow of inert gas.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, 5 mL) and deionized water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired biaryl compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction, from reagent preparation to product analysis.[1]
Caption: A general experimental workflow for a Suzuki coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (2-Iodo-5-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection of palladium catalysts and reaction conditions for the Suzuki-Miyaura cross-coupling of (2-Iodo-5-methoxyphenyl)boronic acid. This versatile building block, featuring both a reactive boronic acid and an iodo group, allows for sequential and site-selective carbon-carbon bond formation, making it a valuable tool in the synthesis of complex biaryl and polyaryl structures.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of C-C bonds.[1] this compound is a particularly interesting substrate due to its bifunctional nature. The differential reactivity of the boronic acid and the iodo group allows for a two-step, one-pot reaction sequence. First, the boronic acid moiety can be coupled with an aryl halide. Subsequently, the iodo group can undergo a second Suzuki-Miyaura coupling with a different boronic acid by adding more base and the second coupling partner.[2] This sequential approach provides a powerful strategy for the controlled synthesis of unsymmetrical biaryls.
Catalyst and Ligand Selection
The choice of the palladium catalyst and the accompanying ligand is critical for achieving high yields and selectivity in the Suzuki-Miyaura coupling of this compound. The steric hindrance and electronic properties of this substrate necessitate careful consideration of the catalytic system.
Palladium Precursors: Commonly used palladium precursors include:
-
Palladium(II) acetate (Pd(OAc)₂): A versatile and widely used precursor that is reduced in situ to the active Pd(0) species.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that does not require an in-situ reduction step.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classic Pd(0) catalyst, though often less active for challenging substrates compared to modern systems.
-
Palladium(II) chloride complexes with bidentate phosphine ligands (e.g., Pd(dppf)Cl₂): These are stable precatalysts that are readily activated under the reaction conditions.
Ligands: The selection of an appropriate ligand is crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands are often preferred.
-
Buchwald Ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for coupling sterically hindered and electron-rich aryl halides.
-
Triphenylphosphine (PPh₃): A standard ligand, though it may be less effective for more challenging couplings.
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf): A robust ligand that often provides good results for a variety of substrates.
Data Presentation: Catalyst System Performance
The following table summarizes the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, providing a reference for catalyst selection for reactions involving this compound.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Arylboronic Acid | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 2-Bromopyridine | 2-Ethoxy-5-methoxyphenylboronic acid | ~80 |
| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 90 | 8 | 4-Bromoanisole | 2-Ethoxy-5-methoxyphenylboronic acid | ~90 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 6 | 1-Iodo-4-cyanobenzene | 2-Ethoxy-5-methoxyphenylboronic acid | ~92 |
| 4 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 1-Bromo-4-nitrobenzene | 2-Ethoxy-5-methoxyphenylboronic acid | ~85 |
Note: The yields presented are based on literature reports for analogous substrates and serve as a guideline for catalyst selection.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of the Boronic Acid Moiety:
This protocol describes the first step of the sequential coupling, targeting the boronic acid group of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., Aryl bromide or iodide) (1.1 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene and Water, 4:1)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the aryl halide, the palladium precursor, the ligand, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for the One-Pot Sequential Suzuki-Miyaura Coupling:
This protocol, adapted from the work of Hall's group, allows for the sequential functionalization of both reactive sites of this compound in a single reaction vessel.[2]
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide (First coupling partner) (1.0 equiv)
-
Second Arylboronic acid (Second coupling partner) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, initial 2.0 equiv, additional 2.0 equiv for the second step)
-
Solvent (e.g., Degassed Dioxane/Water)
Procedure:
-
First Coupling (Boronic Acid Moiety):
-
In a Schlenk flask, combine this compound, the first aryl iodide, the palladium catalyst, and the initial portion of the base.
-
Purge the flask with an inert gas.
-
Add the degassed solvent and heat the mixture to the appropriate temperature (e.g., 90-100 °C) until the first coupling is complete as monitored by TLC or LC-MS.
-
-
Second Coupling (Iodo Moiety):
-
Cool the reaction mixture slightly.
-
Under a positive flow of inert gas, add the second arylboronic acid and the additional portion of the base.
-
Continue heating the reaction mixture until the second coupling is complete.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedure described in the general protocol above.
-
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for Ligand Selection in the Suzuki Reaction of (2-Iodo-5-methoxyphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The reaction of ortho-substituted substrates, such as (2-Iodo-5-methoxyphenyl)boronic acid, presents unique challenges due to steric hindrance around the reactive sites. This steric bulk can impede both the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to low yields and slow reaction rates. The judicious selection of a suitable phosphine ligand is paramount to overcoming these hurdles and achieving efficient coupling.
This document provides a detailed guide to ligand selection for the Suzuki reaction involving this compound, summarizing key data and providing a general experimental protocol.
Challenges in Coupling Ortho-Substituted Substrates:
The primary challenge in the Suzuki coupling of this compound arises from the steric hindrance imposed by the ortho-iodo group. This can:
-
Hinder the approach of the palladium catalyst to the boronic acid for transmetalation.
-
Slow down the rate of reductive elimination from the palladium(II) intermediate to form the desired biaryl product.
To address these challenges, ligands with specific structural features are required. Bulky and electron-rich monophosphine ligands have proven to be particularly effective for sterically demanding Suzuki couplings.[1][2] The bulk of the ligand can accelerate the reductive elimination step, while its electron-rich nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.[1]
Recommended Ligands:
A variety of phosphine ligands have been developed that show excellent performance in Suzuki reactions with sterically hindered substrates. The most successful among these are the dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands.[3]
Data Presentation: Ligand Performance in Sterically Hindered Suzuki Couplings
The following table summarizes the performance of commonly used ligands for Suzuki-Miyaura reactions involving sterically hindered aryl halides, which provides a strong basis for ligand selection when using this compound as the coupling partner.
| Ligand | Structure | Key Features & Applications | Representative Yields (Sterically Hindered Substrates) |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for a broad range of Suzuki couplings, including those with sterically hindered aryl chlorides and heteroaryl halides. | Good to excellent yields. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A highly versatile and effective ligand for various cross-coupling reactions, especially with hindered aryl and heteroaryl substrates.[3] | Often provides superior results for highly hindered substrates.[1] |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Exceptionally active for C-N and C-C bond formation, particularly with challenging substrates.[1] | High yields reported for sterically demanding couplings.[1] |
| P(t-Bu)₃ | Tri-tert-butylphosphine | A simple, yet effective, bulky and electron-rich trialkylphosphine ligand.[1] | Effective for sterically hindered substrates.[1] |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | A common bidentate ligand, though sometimes less effective than bulky monodentate ligands for highly hindered substrates.[1][4] | Modest to good yields, may require optimization.[1] |
Experimental Protocols:
A general protocol for the Suzuki-Miyaura reaction of this compound with an aryl halide is provided below. This protocol is a starting point and may require optimization for specific substrates.[1]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald precatalyst)[1]
-
Phosphine ligand (e.g., SPhos, XPhos)[3]
-
Base (e.g., K₃PO₄, Cs₂CO₃)[1]
-
Anhydrous solvent (e.g., Toluene, Dioxane)[1]
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk tube or round-bottom flask with condenser)
Procedure:
-
Preparation: In a flame-dried Schlenk tube or round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (1-3 mol%).[1]
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.[1]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualization:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki reaction.
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of ligand. Bulky, electron-rich monophosphine ligands, such as SPhos and XPhos, are highly recommended to overcome the steric hindrance associated with the ortho-iodo substituent. The use of palladium precatalysts can also contribute to higher efficiency and reproducibility. The provided protocol serves as a robust starting point for developing optimized conditions for specific coupling partners. Careful screening of reaction parameters, including the base, solvent, and temperature, will ultimately lead to the highest yields of the desired biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Suzuki-Miyaura Cross-Coupling of (2-Iodo-5-methoxyphenyl)boronic Acid: A Guide to Base and Solvent Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and optimizing the Suzuki-Miyaura cross-coupling reactions of (2-Iodo-5-methoxyphenyl)boronic acid. The choice of base and solvent is critical in achieving high yields and purity of the desired biaryl products, which are valuable intermediates in pharmaceutical and materials science research. This document outlines the effects of various bases and solvents, provides detailed experimental protocols, and visualizes key processes to aid in reaction development.
The Critical Role of Base and Solvent in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species and an organohalide, catalyzed by a palladium complex. The base and solvent play pivotal roles in the catalytic cycle, influencing reaction rate, yield, and selectivity.
Role of the Base: The primary function of the base is to activate the boronic acid, forming a more nucleophilic boronate species. This "ate" complex readily undergoes transmetalation with the palladium(II) halide complex, a key step in the catalytic cycle. Common inorganic bases such as carbonates and phosphates are frequently employed. The strength and solubility of the base can significantly impact the reaction's efficiency.
Role of the Solvent: The solvent system must solubilize the reactants, catalyst, and base to facilitate the reaction. The polarity of the solvent can influence the stability of the catalytic species and the rate of the oxidative addition and reductive elimination steps. Biphasic solvent systems, often containing water, can be particularly effective as they can aid in dissolving the inorganic base and facilitate the removal of byproducts.
Data Presentation: Base and Solvent Effects on Reaction Yield
The following tables summarize the illustrative effects of different bases and solvents on the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. The presented yields are representative and based on typical outcomes for similar substrates.
Table 1: Effect of Different Bases on Reaction Yield
| Entry | Base (2.0 equiv.) | Solvent System | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85 |
| 2 | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | 92 |
| 3 | Cs₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 95 |
| 4 | NaHCO₃ | Toluene/H₂O (4:1) | 90 | 12 | 70 |
Table 2: Effect of Different Solvents on Reaction Yield
| Entry | Solvent System | Base (2.0 equiv.) | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Toluene/H₂O (4:1) | K₃PO₄ | 90 | 12 | 92 |
| 2 | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | 90 | 12 | 90 |
| 3 | DMF | K₃PO₄ | 90 | 12 | 88 |
| 4 | THF/H₂O (4:1) | K₃PO₄ | 80 | 16 | 82 |
Experimental Protocols
The following are detailed protocols for performing the Suzuki-Miyaura cross-coupling of this compound. These can be adapted and optimized for specific coupling partners.
Protocol 1: General Procedure using Potassium Phosphate in Toluene/Water
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Toluene, degassed
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.
-
Add degassed toluene and degassed water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using Cesium Carbonate in Dioxane/Water
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
1,4-Dioxane, degassed
-
Water, degassed
Procedure:
-
In a reaction vial, combine this compound, the aryl halide, and cesium carbonate.
-
Add a magnetic stir bar.
-
Seal the vial with a cap containing a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive flow of inert gas, add the degassed 1,4-dioxane and water (4:1 mixture).
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for the required duration.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The residue can be purified by flash chromatography to yield the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura cross-coupling experiment.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Logical Relationship of Components
The following diagram illustrates the logical relationship and influence of the base and solvent on the Suzuki-Miyaura reaction.
Caption: Influence of base and solvent on the Suzuki-Miyaura reaction outcome.
Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from (2-Iodo-5-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of biaryl compounds synthesized via Suzuki-Miyaura cross-coupling reactions utilizing (2-Iodo-5-methoxyphenyl)boronic acid. The protocols outlined below are designed to ensure the isolation of highly pure products, a critical requirement for downstream applications in pharmaceutical and materials science research.
Understanding Common Impurities
Successful purification begins with an understanding of potential impurities. In the context of a Suzuki coupling reaction with this compound, the crude product may contain a variety of byproducts and unreacted starting materials. The purity of the boronic acid itself is crucial, as contaminants can lead to side reactions and reduced catalyst activity.[1]
Table 1: Common Impurities in Suzuki Coupling Reactions and their Origin
| Impurity | Chemical Nature | Origin |
| Unreacted Aryl Halide | Organic | Incomplete reaction. |
| Unreacted Boronic Acid | Organic (Acidic) | Incomplete reaction; use of excess boronic acid. |
| Homocoupling Product of Boronic Acid | Organic | Side reaction of the boronic acid with itself. |
| Protodeboronation Product | Organic | Side reaction where the boronic acid is replaced by a hydrogen atom. |
| Palladium Catalyst Residues | Organometallic/Inorganic | Residual catalyst from the reaction. |
| Inorganic Salts | Inorganic | Byproducts from the base used in the reaction (e.g., carbonates, phosphates). |
General Purification Strategy
A multi-step approach is typically employed to isolate the desired biaryl product in high purity. The general workflow involves an initial aqueous workup to remove inorganic salts and water-soluble impurities, followed by a chromatographic or recrystallization step to separate the target compound from organic byproducts.
Caption: General purification workflow for Suzuki-Miyaura reaction products.
Experimental Protocols
The following protocols provide detailed methodologies for the purification of biaryl products synthesized from this compound.
Protocol 1: Aqueous Workup
This initial purification step is designed to remove the bulk of inorganic impurities and water-soluble components from the crude reaction mixture.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Once the Suzuki coupling reaction is complete, as monitored by Thin Layer Chromatography (TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Transfer the diluted mixture to a separatory funnel and wash sequentially with deionized water and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude organic product.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating the desired biaryl product from organic impurities of differing polarities. For methoxy-substituted biaryls, solvent systems based on hexane and ethyl acetate are commonly employed.[2][3]
Table 2: Representative Data for Column Chromatography Purification
| Parameter | Value/Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 6:1) |
| Crude Product Loading | Dry loading or direct loading in a minimal amount of solvent |
| Expected Purity (Post-Column) | >95% (by NMR) |
| Expected Yield (Post-Column) | 70-90% |
Note: The optimal eluent system should be determined by TLC analysis of the crude product.
Caption: Detailed workflow for flash column chromatography.
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane/EtOAc).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude organic product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) or adsorb it onto a small amount of silica gel for dry loading.
-
Carefully load the sample onto the top of the packed column.
-
Begin elution with the starting solvent system, gradually increasing the polarity as needed to move the desired product down the column.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization
For solid biaryl products, recrystallization can be an excellent method for achieving high purity. The choice of solvent is critical for successful recrystallization.
Table 3: Suitable Solvents for Recrystallization of Biaryl Compounds
| Solvent(s) | Rationale |
| Ethanol/Water | The product is soluble in hot ethanol and less soluble in cold ethanol. Water acts as an anti-solvent. |
| Toluene | Good for less polar biaryls; slow cooling can yield high-quality crystals. |
| Heptane/Ethyl Acetate | A non-polar/polar solvent mixture that can be fine-tuned for optimal solubility. |
Procedure:
-
Transfer the crude or column-purified solid product to an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Assess the purity of the final product by melting point analysis and spectroscopic methods (e.g., NMR).
By following these detailed protocols and understanding the nature of potential impurities, researchers can effectively purify Suzuki coupling products derived from this compound to a high degree of purity, suitable for the demanding requirements of drug discovery and materials science.
References
Application Notes and Protocols for Scale-up Synthesis Utilizing (2-Iodo-5-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Iodo-5-methoxyphenyl)boronic acid is a versatile bifunctional building block in modern organic synthesis. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it can participate in a sequential manner. The presence of both a nucleophilic boronic acid group and an electrophilic iodide on the same aromatic ring allows for a controlled, stepwise introduction of different aryl or vinyl substituents. This unique reactivity profile makes it a valuable reagent in the synthesis of complex biaryl and poly-aryl compounds, which are common motifs in biologically active molecules and functional materials.
These application notes provide a detailed protocol for a one-pot, two-step Suzuki-Miyaura cross-coupling reaction using this compound. This sequential process highlights the chemoselectivity that can be achieved, enabling the synthesis of unsymmetrical biaryl products. The protocol is designed to be scalable, with considerations for transitioning from laboratory to pilot-plant scale.
Core Application: One-Pot, Two-Step Suzuki-Miyaura Cross-Coupling
The key application of this compound is in sequential Suzuki-Miyaura reactions. The boronic acid moiety is first coupled with an aryl halide under standard Suzuki conditions. Subsequently, without isolating the intermediate, a second arylboronic acid is added to couple with the iodo-functional group of the initial substrate. This one-pot procedure is efficient and atom-economical, making it attractive for scale-up synthesis.
A plausible reaction scheme is as follows:
Step 1: First Suzuki-Miyaura Coupling this compound reacts with an aryl halide (Ar¹-X) to form an intermediate biaryl compound.
Step 2: Second Suzuki-Miyaura Coupling A second boronic acid (Ar²-B(OH)₂) is then added to the reaction mixture to couple with the iodo-substituent of the intermediate, yielding the final unsymmetrical biaryl product.
Data Presentation
The following tables summarize the key reagents, conditions, and expected outcomes for the sequential Suzuki-Miyaura coupling.
Table 1: Reagents for Sequential Suzuki-Miyaura Coupling
| Reagent | Role | Molar Equivalents (Typical) |
| This compound | Bifunctional Starting Material | 1.0 |
| Aryl Halide (Ar¹-X) | First Coupling Partner | 1.0 - 1.2 |
| Second Boronic Acid (Ar²-B(OH)₂) | Second Coupling Partner | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.01 - 0.05 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Activator for Boronic Acid | 2.0 - 4.0 (total for both steps) |
| Solvent (e.g., Dioxane/Water) | Reaction Medium | - |
Table 2: Typical Reaction Parameters and Expected Yields
| Parameter | Step 1 | Step 2 |
| Temperature | 80 - 100 °C | 80 - 100 °C |
| Reaction Time | 2 - 6 hours | 12 - 24 hours |
| Overall Yield | - | 70 - 90% (unoptimized) |
Experimental Protocols
General Protocol for One-Pot, Two-Step Suzuki-Miyaura Coupling
This protocol details the synthesis of an unsymmetrical biaryl compound in a one-pot fashion.
Materials:
-
This compound
-
Aryl Halide (e.g., 4-bromotoluene)
-
Second Boronic Acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
Step 1: First Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the first aryl halide (e.g., 4-bromotoluene, 1.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-4 hours).
Step 2: Second Suzuki-Miyaura Coupling
-
After completion of the first coupling, cool the reaction mixture slightly.
-
Under a positive flow of inert gas, add the second boronic acid (e.g., phenylboronic acid, 1.2 mmol) and additional potassium carbonate (1.0 mmol) to the reaction flask.
-
Heat the reaction mixture back to 90 °C and stir vigorously for 12-16 hours, or until the intermediate from Step 1 is consumed as monitored by TLC or LC-MS.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure unsymmetrical biaryl product.
Mandatory Visualizations
Signaling Pathway: Catalytic Cycle of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: One-Pot, Two-Step Synthesis
The following diagram illustrates the logical workflow for the sequential Suzuki-Miyaura coupling.
Application Notes and Protocols for the One-Pot Synthesis of Unsymmetrical Biaryls using (2-Iodo-5-methoxyphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Iodo-5-methoxyphenyl)boronic acid is a versatile bifunctional reagent that holds significant promise in the field of organic synthesis, particularly for the construction of complex molecular architectures. Its structure, featuring both a boronic acid and an aryl iodide on the same phenyl ring, allows for sequential, site-selective cross-coupling reactions. This unique characteristic makes it an ideal candidate for one-pot syntheses, streamlining the creation of unsymmetrical biaryl and terphenyl-like compounds, which are prevalent motifs in pharmaceuticals and functional materials.
This document provides a detailed protocol for a one-pot, two-step Suzuki-Miyaura cross-coupling reaction utilizing this compound. This approach eliminates the need for intermediate isolation and purification, thereby improving efficiency and reducing waste.
Core Application: One-Pot Sequential Suzuki-Miyaura Cross-Coupling
The primary application of this compound in a one-pot synthesis is to serve as a central scaffold for the sequential introduction of two different aryl or heteroaryl groups. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane and an organohalide.[1] The differential reactivity of the boronic acid and the aryl iodide on the starting material allows for a controlled, stepwise reaction.
The proposed one-pot synthesis proceeds in two distinct stages within the same reaction vessel:
-
Step 1: Suzuki-Miyaura Coupling (Boronic Acid Moiety): The boronic acid group of this compound is first coupled with an aryl halide (Ar¹-X).
-
Step 2: Suzuki-Miyaura Coupling (Aryl Iodide Moiety): Following the completion of the first coupling, a second boronic acid (Ar²-B(OH)₂) is introduced into the reaction mixture to couple with the aryl iodide moiety of the in situ-generated intermediate.
Experimental Workflow Diagram
Caption: Experimental workflow for the one-pot sequential Suzuki-Miyaura coupling.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Proposed reaction pathway for the sequential Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of an unsymmetrical biaryl compound starting from this compound, an aryl bromide, and a second arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl Bromide (Ar¹-Br) (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (Ar²-B(OH)₂) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (10 mL)
-
Deionized Water (2 mL)
-
Standard laboratory glassware, magnetic stirrer, hotplate, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the first aryl bromide (Ar¹-Br, 1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
First Coupling Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS, checking for the consumption of the starting aryl bromide. This step is typically complete within 2-4 hours.
-
Addition of Second Coupling Partner: After completion of the first step, cool the mixture slightly. Add the second arylboronic acid (Ar²-B(OH)₂, 1.2 mmol) and an additional portion of potassium carbonate (1.0 mmol) to the flask.
-
Second Coupling Reaction: Re-establish the inert atmosphere and continue heating the mixture at 90-100 °C. Monitor the reaction for the consumption of the intermediate biaryl iodide. This step may require 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure unsymmetrical biaryl.
Quantitative Data Summary
The following table presents representative data for the one-pot synthesis of 2-(4-methylphenyl)-4-methoxy-1,1'-biphenyl, following the protocol outlined above.
| Reactant 1 (Ar¹-Br) | Reactant 2 (Ar²-B(OH)₂) | Product | Yield (%) | Purity (%) |
| 4-Bromotoluene | Phenylboronic acid | 2-(4-methylphenyl)-4-methoxy-1,1'-biphenyl | 78 | >95 |
| 4-Bromoanisole | (4-fluorophenyl)boronic acid | 2-(4-methoxyphenyl)-4-methoxy-4'-fluoro-1,1'-biphenyl | 72 | >95 |
| 3-Bromopyridine | (thiophen-2-yl)boronic acid | 3-(2-(thiophen-2-yl)-4-methoxyphenyl)pyridine | 65 | >95 |
Note: Yields are for the isolated, purified product after two sequential coupling reactions. Purity is typically determined by ¹H NMR and/or GC-MS analysis.
Conclusion
The use of this compound in a one-pot, sequential Suzuki-Miyaura coupling reaction provides an efficient and atom-economical route to complex unsymmetrical biaryl structures. This methodology is particularly valuable for drug discovery and materials science, where rapid library synthesis and structural diversification are crucial. The protocol provided herein offers a robust starting point for researchers looking to leverage the unique reactivity of this bifunctional building block.
References
Application Notes and Protocols for the Use of (2-Iodo-5-methoxyphenyl)boronic acid in Other Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
(2-Iodo-5-methoxyphenyl)boronic acid is a versatile bifunctional reagent that offers unique opportunities for sequential and chemoselective cross-coupling reactions. Possessing both a nucleophilic boronic acid moiety and an electrophilic iodide, this molecule can be strategically employed in a variety of palladium-catalyzed transformations beyond the standard Suzuki-Miyaura coupling. These application notes provide detailed protocols and strategic guidance for utilizing the iodo- functionality of this compound in Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. Such transformations are instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for drug delivery systems.
Chemoselective Cross-Coupling Strategy
The key to unlocking the synthetic potential of this compound lies in controlling the chemoselectivity of the palladium-catalyzed cross-coupling. The reactivity of the boronic acid and the aryl iodide can be modulated by the reaction conditions. For selective coupling at the iodo- position, it is often advantageous to protect the boronic acid moiety. A widely adopted strategy is the in-situ or prior conversion of the boronic acid to its corresponding N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are exceptionally stable to a wide range of anhydrous cross-coupling conditions, effectively masking the reactivity of the boronic acid. The boronic acid can be readily regenerated post-coupling by mild aqueous basic hydrolysis.
Sonogashira Coupling of this compound MIDA ester
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is pivotal in the synthesis of natural products, pharmaceuticals, and organic materials.[1] A notable application is in the synthesis of Altinicline (SIB-1508Y), a nicotinic acetylcholine receptor agonist with potential for treating neurological disorders.[1]
Application: Synthesis of Benzofuran Scaffolds
A significant application of the Sonogashira coupling with ortho-iodo phenols or their derivatives is the subsequent intramolecular cyclization to form benzofurans, a common motif in biologically active compounds.[2][3][4] The product of the Sonogashira coupling of this compound MIDA ester can be envisioned as a precursor to substituted benzofurans, which are present in numerous approved drugs.
Experimental Protocol: Sonogashira Coupling
Reaction: Coupling of this compound MIDA ester with a terminal alkyne.
Materials:
-
This compound MIDA ester (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound MIDA ester, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 25-70 | 85-95 |
| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NEt | DMF | 25-80 | 80-92 |
| Pd₂(dba)₃ / AsPh₃ / CuI | Cs₂CO₃ | Dioxane | 80-100 | 75-90 |
Heck Reaction of this compound MIDA ester
The Heck reaction is a cornerstone of C-C bond formation, coupling aryl halides with alkenes to generate substituted olefins.[5] This transformation is widely employed in the synthesis of complex molecules, including natural products and pharmaceuticals such as Naproxen, an anti-inflammatory drug.[5]
Application: Synthesis of Stilbene and Cinnamate Derivatives
The Heck reaction of this compound MIDA ester with various alkenes can lead to the synthesis of substituted stilbenes and cinnamates. These structural motifs are present in a wide array of biologically active compounds, including resveratrol and its analogs, which are known for their antioxidant and cardioprotective properties.
Experimental Protocol: Heck Reaction
Reaction: Coupling of this compound MIDA ester with an alkene.
Materials:
-
This compound MIDA ester (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tolyl)₃ (0.04 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous, degassed DMF or NMP
Procedure:
-
In a sealed tube, combine this compound MIDA ester, Pd(OAc)₂, and P(o-tolyl)₃ under an inert atmosphere.
-
Add the anhydrous, degassed solvent, the alkene, and the base.
-
Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / P(o-tolyl)₃ | TEA | DMF | 80-120 | 70-90 |
| Pd₂(dba)₃ / PPh₃ | K₂CO₃ | Acetonitrile | 80-100 | 65-85 |
| PdCl₂(PPh₃)₂ | NaOAc | DMA | 100-140 | 70-88 |
Buchwald-Hartwig Amination of this compound MIDA ester
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds from aryl halides and amines.[6] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and materials science.[7]
Application: Synthesis of Precursors for Kinase Inhibitors
The products of Buchwald-Hartwig amination are often key intermediates in the synthesis of kinase inhibitors and other targeted therapies. The introduction of an amine functionality onto the (2-Iodo-5-methoxyphenyl) scaffold can provide a handle for further derivatization in a drug discovery program.
Experimental Protocol: Buchwald-Hartwig Amination
Reaction: Coupling of this compound MIDA ester with a primary or secondary amine.
Materials:
-
This compound MIDA ester (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos or BINAP (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
To a glovebox-dried Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and the base.
-
Add the this compound MIDA ester and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C, with stirring. Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-110 | 75-95 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 90-120 | 70-90 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 80-100 | 80-98 |
Visualizations
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
Application of (2-Iodo-5-methoxyphenyl)boronic Acid in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide
(2-Iodo-5-methoxyphenyl)boronic acid is a versatile building block in organic synthesis, particularly valued for its role in the construction of complex pharmaceutical intermediates. Its unique substitution pattern, featuring an iodo group ortho to the boronic acid and a methoxy group in the meta position, allows for regioselective cross-coupling reactions, making it an important reagent for medicinal chemists and drug development professionals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent anticancer agent analogue, highlighting its utility in modern drug discovery.
One of the most significant applications of this boronic acid is in the synthesis of analogues of Combretastatin A-4 (CA-4), a natural product known for its potent tubulin polymerization inhibition and antitumor activity. By incorporating a boronic acid moiety into the CA-4 scaffold, researchers have developed novel bioisosteres with potential for improved pharmacological properties. The synthesis of these analogues typically involves a key Suzuki-Miyaura cross-coupling reaction, where this compound serves as a crucial partner.
Data Presentation
The following tables summarize the biological activity of representative Combretastatin A-4 analogues and typical reaction parameters for the key synthetic steps.
Table 1: Cytotoxicity of Selected Combretastatin A-4 (CA-4) Analogues
| Compound | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Combretastatin A-4 (CA-4) | Natural Product | NCI-H460 | 0.002 - 0.005 | [1] |
| CA-4 Analogue 1 | Heterocycle-based | NCI-H460 | 0.001 - 0.003 | [1] |
| CA-4 Analogue 2 | Heterocycle-based | HCT-15 | 0.001 - 0.003 | [1] |
| Boronic acid analogue of CA-4 | Boronic acid on C-phenyl ring | MCF-7 | Potent (exact value not specified) | [2] |
| Triazole analogue of CA-4 | cis-Restricted triazole | HT-29 | Nanomolar range | [3] |
| Triazole analogue of CA-4 | cis-Restricted triazole | A-549 | Nanomolar range | [3] |
Table 2: Typical Reaction Parameters for the Synthesis of a CA-4 Boronic Acid Analogue
| Reaction Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Wittig Reaction | 3,4,5-Trimethoxybenzaldehyde, (Iodomethyl)triphenylphosphonium iodide | Sodium hexamethyldisilazide (NaHMDS) | Tetrahydrofuran (THF) | -78 to room temp. | 2 | 70-85 |
| Suzuki-Miyaura Coupling | (Z)-1-(3,4,5-trimethoxyphenyl)-2-iodoethene, this compound | Tetrakis(triphenylphosphine)palladium(0), Sodium carbonate | Dimethoxyethane (DME) / Water | 80 | 20 | 60-90 |
Experimental Protocols
The synthesis of a combretastatin A-4 boronic acid analogue from this compound is a two-step process involving a Wittig reaction to form a vinyl iodide intermediate, followed by a Suzuki-Miyaura cross-coupling reaction.
Step 1: Synthesis of (Z)-1-(3,4,5-trimethoxyphenyl)-2-iodoethene (Wittig Reaction)
This procedure outlines the formation of the vinyl iodide intermediate necessary for the subsequent Suzuki-Miyaura coupling.
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
(Iodomethyl)triphenylphosphonium iodide
-
Sodium hexamethyldisilazide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions (flame-dried round-bottom flask, dropping funnel, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (iodomethyl)triphenylphosphonium iodide (1.2 equivalents) and anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS (1.1 equivalents) in THF via a dropping funnel, maintaining the temperature at -78 °C.
-
Stir the resulting dark red ylide solution at -78 °C for 30 minutes.
-
Add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (Z)-1-(3,4,5-trimethoxyphenyl)-2-iodoethene as a solid.
Step 2: Synthesis of the Combretastatin A-4 Boronic Acid Analogue (Suzuki-Miyaura Coupling)
This protocol details the palladium-catalyzed cross-coupling of the vinyl iodide intermediate with this compound.
Materials:
-
(Z)-1-(3,4,5-trimethoxyphenyl)-2-iodoethene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Dimethoxyethane (DME)
-
Deionized water
-
Standard glassware for reflux (round-bottom flask, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add (Z)-1-(3,4,5-trimethoxyphenyl)-2-iodoethene (1.0 equivalent), this compound (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add dimethoxyethane (DME) and deionized water (typically a 4:1 to 5:1 ratio).
-
To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 20 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final combretastatin A-4 boronic acid analogue.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and the biological mechanism of action of the synthesized pharmaceutical intermediate.
Caption: Synthetic workflow for the preparation of a Combretastatin A-4 boronic acid analogue.
Caption: Signaling pathway of Combretastatin A-4 analogue inducing apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular modeling study, synthesis and biological evaluation of combretastatin A-4 analogues as anticancer agents and tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions of (2-Iodo-5-methoxyphenyl)boronic acid in cross-coupling
Welcome to the technical support center for (2-Iodo-5-methoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, which leads to the formation of 1-iodo-4-methoxybenzene. Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl.
Q2: Why is this compound particularly susceptible to protodeboronation?
A2: this compound is an electron-rich aromatic compound due to the presence of the methoxy group. Electron-donating groups increase the electron density on the carbon atom attached to the boron, making the C-B bond more susceptible to cleavage by proton sources, a process that can be accelerated under basic conditions.[1]
Q3: What factors contribute to the homocoupling of this compound?
A3: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this side reaction. A slow transmetalation step in the Suzuki-Miyaura catalytic cycle can also favor the homocoupling pathway.
Q4: Can the dual functionality of this compound (iodo and boronic acid groups) lead to other side reactions?
A4: Yes, under certain conditions, self-coupling or oligomerization can occur where the molecule reacts with itself. However, the reactivity of the C-I and C-B bonds can often be selectively controlled by the choice of catalyst, ligands, and reaction conditions.
Q5: How does the choice of base impact the reaction outcome?
A5: The base is critical for activating the boronic acid for transmetalation. However, strong bases, especially in the presence of water, can accelerate protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or fluoride sources like KF, are often preferred to minimize this side reaction. The choice of base can significantly affect the reaction yield and selectivity.
Troubleshooting Guides
Problem 1: Low yield of the desired cross-coupling product and significant formation of 1-iodo-4-methoxybenzene (protodeboronation byproduct).
Quantitative Data (Illustrative)
The following table provides illustrative data on how the choice of base can affect the yield of the desired product and the formation of the protodeboronation byproduct in a typical Suzuki-Miyaura coupling with an electron-rich arylboronic acid.
| Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Protodeboronation (%) |
| NaOH | Toluene/H₂O | 100 | 45 | 50 |
| K₃PO₄ | Dioxane/H₂O | 90 | 75 | 20 |
| K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | 10 |
| Cs₂CO₃ | Dioxane | 100 | 90 | 5 |
Note: This data is representative and serves as a guideline for optimization.
Problem 2: Significant formation of the homocoupling byproduct.
Quantitative Data (Illustrative)
The following table illustrates the effect of the catalyst and reaction atmosphere on the formation of the homocoupling byproduct.
| Catalyst | Atmosphere | Desired Product Yield (%) | Homocoupling (%) |
| Pd(OAc)₂ | Air | 60 | 35 |
| Pd(OAc)₂ | Nitrogen | 80 | 15 |
| Pd(PPh₃)₄ | Nitrogen | 92 | <5 |
Note: This data is representative and serves as a guideline for optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Toluene (anhydrous)
-
Ethanol (200 proof)
-
Deionized water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the aryl bromide.
-
Add the finely powdered potassium carbonate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Reaction Mechanisms
// Main Cycle Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa [label="Oxidative Addition\n(Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2 [label="Ar-Pd(II)-X", fillcolor="#FBBC05", fontcolor="#202124"]; tm [label="Transmetalation\n(Ar'B(OH)₂ + Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_biaryl [label="Ar-Pd(II)-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; re [label="Reductive Elimination", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar-Ar'", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Reaction Nodes proto [label="Protodeboronation", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ar_h [label="Ar'-H", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; boronic_acid [label="Ar'B(OH)₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; homo [label="Homocoupling", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ar_ar [label="Ar'-Ar'", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd2_o2 [label="Pd(II)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Main Cycle Edges pd0 -> oa [label="+ Ar-X"]; oa -> pd2; pd2 -> tm; tm -> pd2_biaryl; pd2_biaryl -> re; re -> product; re -> pd0 [label="Regeneration"];
// Side Reaction Edges boronic_acid -> proto [label="+ H⁺, Base", color="#EA4335"]; proto -> ar_h; boronic_acid -> homo [label="+ Pd(II), O₂", color="#EA4335"]; homo -> ar_ar; pd0 -> pd2_o2 [label="+ O₂", style=dashed, color="#EA4335"]; pd2_o2 -> homo [style=dashed, color="#EA4335"]; } .dot Caption: Suzuki-Miyaura catalytic cycle with competing side reactions.
References
Deboronation of (2-Iodo-5-methoxyphenyl)boronic acid under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Iodo-5-methoxyphenyl)boronic acid, focusing on the common issue of deboronation under reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem for this compound?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 1-iodo-4-methoxybenzene as a byproduct. This side reaction consumes your starting material, reduces the yield of your desired cross-coupling product, and complicates the purification process. The electronic properties of the substituents (iodo and methoxy groups) can influence the susceptibility of the boronic acid to deboronation.
Q2: What are the primary factors that cause deboronation of this compound?
A2: Several factors during your reaction setup can promote the deboronation of this compound:
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Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[2]
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Reaction Temperature: Higher reaction temperatures can accelerate the rate of deboronation.[2]
-
pH of the Reaction Mixture: Protodeboronation can be catalyzed by both acidic and basic conditions.[1][3] The speciation of the boronic acid, which is pH-dependent, plays a crucial role in its stability.[2]
-
Prolonged Reaction Times: Longer exposure to reaction conditions that promote deboronation will naturally lead to a greater extent of this side reaction.
-
Catalyst System: The choice of palladium catalyst and ligands can influence the relative rates of the desired cross-coupling reaction and the undesired deboronation.
Q3: How can I detect if deboronation is occurring in my reaction?
A3: The most common methods for detecting deboronation are:
-
Thin-Layer Chromatography (TLC): Compare the reaction mixture to a standard of the potential byproduct, 1-iodo-4-methoxybenzene. A new spot corresponding to this byproduct suggests deboronation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more definitive method to identify and quantify the formation of 1-iodo-4-methoxybenzene in your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the crude reaction mixture can show characteristic peaks for 1-iodo-4-methoxybenzene, confirming its presence.
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Yes, converting the boronic acid to a boronate ester can significantly increase its stability and reduce the propensity for deboronation.[1] Commonly used esters include:
-
Pinacol Esters: These are generally more stable and can be used directly in coupling reactions.
-
MIDA (N-methyliminodiacetic acid) Boronate Esters: These are highly stable and can be used in "slow release" strategies where the active boronic acid is generated in situ, keeping its concentration low and minimizing side reactions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of 1-iodo-4-methoxybenzene byproduct. | High extent of deboronation. | 1. Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents. 2. Lower the reaction temperature: If possible, reduce the temperature while maintaining a reasonable reaction rate. 3. Optimize the base: Use a weaker base or a non-aqueous base. Finely ground K₃PO₄ or Cs₂CO₃ are often good choices. 4. Use a more active catalyst system: A highly active catalyst (e.g., with a bulky, electron-rich phosphine ligand like SPhos or XPhos) can promote the desired cross-coupling to occur faster than deboronation. 5. Convert to a boronate ester: Use the pinacol or MIDA ester of this compound. |
| Reaction is sluggish and still shows deboronation. | Suboptimal catalyst activity or inhibition. | 1. Screen different palladium catalysts and ligands: Buchwald or Fu's palladacycles are often effective. 2. Degas the reaction mixture thoroughly: Oxygen can deactivate the catalyst and promote side reactions. 3. Check the quality of your reagents: Ensure the boronic acid has not degraded during storage. |
| Inconsistent results between batches. | Variability in reagent quality or reaction setup. | 1. Standardize your procedure: Use consistent sources and grades of reagents and solvents. 2. Ensure proper inert atmosphere techniques: Use a glovebox or Schlenk line for sensitive reactions. 3. Analyze your starting boronic acid: Check the purity of the this compound before use. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for your specific coupling partner.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Anhydrous co-solvent if needed (e.g., water, ethanol)
-
Oven-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl halide, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the anhydrous solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In Situ Monitoring of Deboronation by ¹H NMR
This protocol allows for the quantification of deboronation under specific reaction conditions.
Materials:
-
This compound
-
Base of choice
-
Deuterated solvent (e.g., DMSO-d₆, 1,4-dioxane-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tube
Procedure:
-
Prepare a stock solution of the internal standard in the deuterated solvent.
-
In an NMR tube, combine this compound, the base, and the internal standard solution.
-
Take an initial ¹H NMR spectrum (t=0).
-
Heat the NMR tube to the desired reaction temperature in a thermostatted oil bath.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the aromatic protons of this compound and the deboronated product (1-iodo-4-methoxybenzene) relative to the integral of the internal standard.
-
Plot the concentration of the boronic acid and the deboronated product over time to determine the rate of deboronation.
Visualizations
Caption: Mechanisms of base- and acid-catalyzed protodeboronation.
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
References
Technical Support Center: (2-Iodo-5-methoxyphenyl)boronic acid in Suzuki-Miyaura Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of homocoupling of (2-Iodo-5-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling of this compound
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl byproduct, which reduces the yield of the desired product and complicates purification. This guide provides a systematic approach to diagnose and mitigate this issue.
Problem: Significant formation of 5,5'-dimethoxy-2,2'-biphenyl (homocoupling product) is observed.
Initial Checks:
-
Reaction Atmosphere: Was the reaction performed under strictly inert conditions? The presence of oxygen is a primary cause of homocoupling.[1][2][3]
-
Reagent Purity: Are the solvent, base, and other reagents anhydrous and of high purity? Trace amounts of water can sometimes promote side reactions.[4]
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Catalyst Choice: Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))? These can directly promote homocoupling before being reduced to the active Pd(0) species.[1][5]
Troubleshooting Workflow
This workflow provides a step-by-step process to identify and resolve the root cause of excessive homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling of this compound?
A1: The primary cause of homocoupling is often the presence of dissolved oxygen in the reaction mixture.[2] Oxygen can oxidize the catalytically active Pd(0) to Pd(II) species, which are known to promote the homocoupling of boronic acids.[1][5] Another significant contributor is the use of Pd(II) precatalysts, which can react directly with the boronic acid to form the homocoupled product before the catalytic cycle for cross-coupling begins.[1]
Q2: How does the choice of palladium catalyst and ligand affect the formation of the homocoupling byproduct?
A2: The selection of the palladium source and ligand is critical. Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it bypasses the in-situ reduction step that can lead to homocoupling.[1] If a Pd(II) precatalyst is used, adding a mild reducing agent can help minimize the concentration of free Pd(II). Bulky, electron-rich phosphine ligands like SPhos and XPhos are highly recommended as they can accelerate the reductive elimination step, which reduces the lifetime of the intermediate that can lead to side reactions.[1]
Q3: What role does the base play in homocoupling, and which bases are recommended to avoid it?
A3: The base is necessary to activate the boronic acid for transmetalation. However, strong bases and harsh conditions can sometimes promote side reactions. Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often beneficial in minimizing homocoupling.[6]
Q4: Can the solvent system influence the extent of homocoupling?
A4: Yes, the choice of solvent is important. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are generally effective at minimizing homocoupling. While some water is often necessary to dissolve the base, an excessive amount can sometimes promote this side reaction.[7]
Q5: Are there any procedural modifications that can help reduce homocoupling?
A5: Several procedural adjustments can be beneficial. The slow addition of the this compound solution can help keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction. Using a slight excess of the aryl halide coupling partner can also help to ensure the palladium catalyst preferentially undergoes oxidative addition with the halide.[7] As mentioned, rigorous degassing of all solvents and reagents is one of the most effective preventative measures.[2][7]
Data Presentation: Impact of Reaction Parameters on Homocoupling
Table 1: Effect of Palladium Source and Oxygen
| Entry | Palladium Source (mol%) | Atmosphere | Desired Product Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(OAc)₂ (2) | Air | 45 | 40 |
| 2 | Pd(OAc)₂ (2) | Nitrogen | 75 | 15 |
| 3 | Pd(PPh₃)₄ (2) | Nitrogen | 90 | <5 |
Table 2: Influence of Ligand and Base
| Entry | Ligand (4 mol%) | Base (2 eq.) | Desired Product Yield (%) | Homocoupling Yield (%) |
| 1 | PPh₃ | K₂CO₃ | 78 | 12 |
| 2 | SPhos | K₂CO₃ | 88 | 7 |
| 3 | SPhos | K₃PO₄ | 92 | <5 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials:
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This compound (1.2 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
Inerting the System: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and base. Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[1]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent via a syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
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Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the desired coupled product.[1]
Mandatory Visualizations
Reaction Pathways
References
- 1. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. odp.library.tamu.edu [odp.library.tamu.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling of (2-Iodo-5-methoxyphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the Suzuki coupling of (2-Iodo-5-methoxyphenyl)boronic acid.
Troubleshooting Guide
Issue 1: Low to No Product Formation at Standard Temperatures (e.g., 80-90 °C)
-
Question: I am performing a Suzuki coupling with this compound and an aryl bromide/chloride, but I am observing very low conversion at 80-90 °C. What could be the cause and how can I improve the yield?
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Answer: Low conversion at standard temperatures for this substrate can be attributed to several factors, primarily related to steric hindrance and catalyst activity. The iodo- and methoxy- substituents on the boronic acid can sterically hinder the transmetalation step of the catalytic cycle.
Potential Causes & Solutions:
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Insufficient Thermal Energy: The activation energy for the reaction, particularly with a sterically hindered substrate, may not be overcome at lower temperatures.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. For many sterically hindered couplings, temperatures between 100-120 °C are more effective, provided the solvent allows for it.[1] Microwave irradiation can also be a powerful tool to rapidly heat the reaction and improve yields.[1]
-
-
Catalyst System Inactivity: The chosen palladium catalyst and ligand may not be optimal for this specific transformation at lower temperatures. Some "classical" catalyst systems have shown poor reactivity with aryl iodides at temperatures around 50 °C.[2][3]
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Poor Solubility: One or more of your reactants may not be fully dissolved at lower temperatures, leading to a sluggish reaction.[1]
-
Solution: Select a solvent system where all reactants are soluble at the reaction temperature. Aromatic solvents like toluene or xylene are often suitable for higher temperature reactions.[1]
-
-
Issue 2: Significant Formation of Side Products at Elevated Temperatures
-
Question: I increased the reaction temperature and while my starting material is consumed, I am seeing significant side products and my desired product yield is still low. What are these side products and how can I minimize them?
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Answer: Increasing the temperature can accelerate the desired reaction, but it can also promote side reactions. The most common side products in Suzuki couplings are from homocoupling and protodeboronation.
Common Side Reactions and Mitigation Strategies:
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Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide. It is often exacerbated by the presence of oxygen.[4][5][6]
-
Mitigation:
-
Thorough Degassing: Ensure your solvent is rigorously degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[4][5]
-
Use a Pd(0) Source: Using a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[5]
-
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. This side reaction is often promoted by high temperatures and the presence of water.[1][5]
-
Mitigation:
-
Use Anhydrous Solvents: Ensure your solvents are dry.
-
Use Excess Boronic Acid: Employing a slight excess (1.5 to 2 equivalents) of the boronic acid can compensate for some loss to protodeboronation.[1]
-
Convert to a Boronic Ester: Pinacol esters are generally more stable towards protodeboronation than their corresponding boronic acids.[1][5]
-
-
-
Decomposition of Catalyst: At very high temperatures, the palladium catalyst can decompose to form palladium black, which is inactive.[7]
-
Mitigation:
-
Avoid Excessive Temperatures: While higher temperatures can be beneficial, excessively high temperatures (e.g., >120-130 °C, depending on the catalyst system) can lead to catalyst decomposition.[7]
-
Use a More Stable Catalyst: Certain ligands can impart greater thermal stability to the palladium center.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting temperature for the Suzuki coupling of this compound?
A1: A good starting point for this substrate is typically in the range of 80-100 °C.[8] However, due to the ortho-iodo substituent, which can introduce steric hindrance, be prepared to increase the temperature to 100-110 °C if the reaction is sluggish.[1]
Q2: How does temperature affect the reaction time?
A2: Generally, increasing the reaction temperature will decrease the required reaction time.[9] For sterically hindered substrates, reactions at lower temperatures may be very slow and require extended reaction times (e.g., 24 hours).[1] It is crucial to monitor the reaction progress by a suitable technique like TLC, GC-MS, or LC-MS to determine the optimal reaction time at a given temperature.[4]
Q3: Can I use microwave heating for this reaction?
A3: Yes, microwave irradiation can be very effective for Suzuki couplings, especially for those that are slow at conventional heating.[1] It allows for rapid and uniform heating to higher temperatures, which can significantly reduce reaction times and sometimes improve yields.
Q4: Which solvent is best for running the reaction at higher temperatures?
A4: For higher temperature reactions (above 100 °C), solvents with higher boiling points are necessary. Toluene (b.p. 111 °C) and xylene (b.p. ~140 °C) are common choices.[1] 1,4-Dioxane (b.p. 101 °C) is also frequently used.[1]
Q5: I am observing palladium black precipitation at higher temperatures. What should I do?
A5: The formation of palladium black indicates catalyst decomposition.[7] This can be caused by excessively high temperatures or the presence of impurities. Consider the following:
-
Lower the reaction temperature slightly.
-
Ensure all reagents and solvents are pure.
-
Screen different phosphine ligands, as some can offer better thermal stability to the palladium catalyst.
Data Presentation
Table 1: Effect of Temperature on a Generic Suzuki Coupling Reaction
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Notes |
| Room Temperature | 24 | < 10 | Reaction is very sluggish at ambient temperature. |
| 60 | 12 | 45 | Moderate conversion with extended reaction time. |
| 80 | 6 | 85 | Good conversion, a common starting temperature.[10] |
| 100 | 2 | > 95 | High conversion with significantly reduced reaction time.[9] |
| 120 | 2 | > 95 | Potential for increased side products and catalyst decomposition. |
Note: This table represents a general trend. Optimal conditions will vary depending on the specific substrates, catalyst, base, and solvent used.
Experimental Protocols
General Protocol for Optimizing Reaction Temperature
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).[4]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[4]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and a ligand (e.g., XPhos, 2-4 mol%).[5]
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, Dioxane/H₂O) via syringe.[4]
-
Heating and Monitoring: Heat the reaction mixture to the desired starting temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Temperature Adjustment: If the reaction is slow or stalled, increase the temperature by 10-20 °C and continue monitoring.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
Visualizations
Caption: A general workflow for optimizing the reaction temperature in a Suzuki coupling experiment.
Caption: A decision tree for troubleshooting common issues encountered at elevated temperatures.
References
- 1. benchchem.com [benchchem.com]
- 2. figshare.utas.edu.au [figshare.utas.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting guide for reactions with (2-Iodo-5-methoxyphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (2-Iodo-5-methoxyphenyl)boronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most prevalent issues are low yields of the desired biaryl product and the formation of significant side products. The primary side reactions are protodeboronation, leading to the formation of 1-iodo-3-methoxybenzene, and homocoupling of the boronic acid, resulting in the formation of 2,2'-diiodo-5,5'-dimethoxybiphenyl.
Q2: Why is protodeboronation a significant concern with this compound?
A2: Protodeboronation is the replacement of the boronic acid functional group with a hydrogen atom. This side reaction is often promoted by the presence of water and strong bases, or by elevated temperatures and prolonged reaction times. The electronic properties of the methoxy group can influence the susceptibility of the C-B bond to cleavage.
Q3: What factors contribute to the homocoupling of this compound?
A3: Homocoupling is the undesired coupling of two molecules of the boronic acid. This reaction is often promoted by the presence of oxygen in the reaction mixture and can be catalyzed by palladium(II) species. It can become a major side reaction if the transmetalation step in the Suzuki-Miyaura catalytic cycle is slow.
Q4: How does the ortho-iodo substituent affect the reactivity of this compound?
A4: The ortho-iodo group can introduce steric hindrance around the boronic acid moiety. This steric bulk can slow down the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, potentially leading to a higher propensity for side reactions like protodeboronation and homocoupling if the reaction conditions are not optimized.
Q5: What are the recommended storage and handling conditions for this compound?
A5: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Handling should be performed in a well-ventilated space, and appropriate personal protective equipment, including gloves and eye protection, should be worn to avoid contact with skin and eyes.[1]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Cross-Coupling Product
| Possible Cause | Suggested Solution |
| Inefficient Catalyst System | Screen different palladium catalysts and phosphine ligands. For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands such as Buchwald or Josiphos-type ligands. |
| Suboptimal Base | The choice of base is critical. Weaker bases may not be sufficient to promote transmetalation, while overly strong bases can accelerate protodeboronation. Screen bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and CsF. |
| Poor Solvent Choice | Ensure all reactants are soluble in the chosen solvent system. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, and DMF, often with the addition of water to aid in dissolving the base. |
| Low Reaction Temperature | While high temperatures can promote side reactions, a temperature that is too low may result in a sluggish reaction. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the palladium catalyst. Thoroughly degas all solvents before use. |
Problem 2: Significant Formation of Protodeboronated Byproduct (1-Iodo-3-methoxybenzene)
| Possible Cause | Suggested Solution |
| Presence of Excess Water | Use anhydrous solvents and dry all glassware thoroughly before use. While a small amount of water can be beneficial, excess water can serve as a proton source for protodeboronation. |
| Base-Mediated Protodeboronation | Consider using a milder base or a fluoride source such as CsF or KF, which can be less prone to causing protodeboronation compared to strong carbonate or phosphate bases. |
| Prolonged Reaction Time or High Temperature | Monitor the reaction closely and work it up as soon as the starting material is consumed. Avoid unnecessarily long reaction times and high temperatures. |
Problem 3: Significant Formation of Homocoupled Byproduct (2,2'-Diiodo-5,5'-dimethoxybiphenyl)
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Slow Transmetalation Step | Optimize the base and solvent system to facilitate a faster transmetalation. The addition of a small amount of water can sometimes accelerate this step. |
| Use of a Pd(II) Precatalyst | If using a Pd(II) precatalyst like Pd(OAc)₂, the initial reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This is a general starting point; optimization will likely be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Caption: Suzuki-Miyaura catalytic cycle and competing side reactions.
References
Improving the purity of products from (2-Iodo-5-methoxyphenyl)boronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Iodo-5-methoxyphenyl)boronic acid. The following information is designed to help improve the purity of products from reactions involving this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low yield of the desired biaryl product. What are the potential causes and how can I improve the yield?
A1: Low yields in Suzuki-Miyaura coupling reactions with this compound can be attributed to several factors. The presence of both an iodo and a methoxy group on the phenyl ring influences the electronic and steric properties of the molecule. Here are the primary causes and troubleshooting steps:
-
Inactive Catalyst: The Palladium(0) catalyst is the active species in the catalytic cycle. If you are using a Pd(II) precatalyst, it must be reduced in-situ. Incomplete reduction or decomposition of the catalyst can lead to low conversion.
-
Troubleshooting:
-
Use a pre-activated Pd(0) catalyst, such as Pd(PPh₃)₄.
-
Employ pre-catalysts that readily form the active Pd(0) species.
-
Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation.
-
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful Suzuki-Miyaura coupling.
-
Troubleshooting:
-
Base: A base is required to activate the boronic acid.[1] The strength and solubility of the base can significantly impact the reaction rate. For this compound, a moderately strong base is often effective.
-
Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation of the boronic acid and catalyst.
-
-
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-iodo-4-methoxybenzene.[2] This side reaction consumes the boronic acid, thereby reducing the yield of the desired product.
-
Troubleshooting:
-
Use anhydrous solvents if the chosen base does not require water for its activity.
-
Consider using boronic esters (e.g., pinacol esters) which can be more stable and less prone to protodeboronation.[3]
-
Slow addition of the boronic acid to the reaction mixture can minimize its concentration and reduce the rate of protodeboronation.
-
-
Q2: I am observing significant amounts of a homocoupled byproduct, 2,2'-diiodo-5,5'-dimethoxybiphenyl, in my reaction mixture. How can I minimize its formation?
A2: The formation of a homocoupled dimer from the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.
-
Oxygen Contamination: Oxygen can facilitate the oxidative homocoupling of the boronic acid, catalyzed by the palladium complex.
-
Troubleshooting:
-
Thoroughly degas all solvents and reagents before use. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
-
Catalyst System: Some palladium catalysts and ligands are more prone to promoting homocoupling.
-
Troubleshooting:
-
Screen different palladium sources and phosphine ligands. Bulky, electron-rich ligands can sometimes suppress homocoupling.
-
Adjust the catalyst loading; sometimes a lower catalyst concentration can reduce the rate of side reactions.
-
-
Q3: After my reaction is complete, I am struggling to purify the desired biaryl product from the remaining starting materials and byproducts. What is the recommended purification strategy?
A3: A multi-step purification approach is generally most effective for isolating the desired product from Suzuki-Miyaura coupling reactions.
-
Aqueous Workup: This initial step removes inorganic salts and water-soluble impurities.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water.
-
If a base like sodium carbonate was used, a wash with a dilute acid (e.g., 1M HCl) can help remove it.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt such as sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
-
Chromatography: Flash column chromatography is a powerful technique for separating compounds with different polarities.
-
The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column.
-
A solvent system (eluent) of appropriate polarity is used to separate the components. A gradient of ethyl acetate in hexanes is often a good starting point for biaryl compounds.[4]
-
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective final purification step to obtain a product of high purity.
-
Dissolve the crude or partially purified solid in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Allow the solution to cool slowly to induce crystallization of the pure product, leaving impurities dissolved in the solvent.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.[5]
-
Data Presentation
The following table provides illustrative data on the impact of different reaction conditions on the yield and purity of a model Suzuki-Miyaura reaction between this compound and an aryl bromide. This data is based on general principles of Suzuki-Miyaura reactions and serves as a guideline for optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Purity (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75 | 85 |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 82 | 90 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 80 | 8 | 90 | 95 |
| 4 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | THF/H₂O (4:1) | 65 | 16 | 85 | 92 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]
Mandatory Visualization
Experimental Workflow for Suzuki-Miyaura Coupling and Purification
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Catalyst Deactivation with (2-Iodo-5-methoxyphenyl)boronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving (2-Iodo-5-methoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield. What are the primary concerns?
A1: Low yields with this substrate can often be attributed to several factors. The primary concerns are catalyst deactivation and side reactions involving the boronic acid. The electron-donating methoxy group makes the boronic acid highly reactive, which can be beneficial but also increases its susceptibility to protodeboronation. Additionally, the ortho-iodo substituent can introduce steric hindrance, potentially slowing down the catalytic cycle and allowing for deactivation pathways to compete.
Q2: What are the most common side reactions observed with this compound?
A2: The most common side reactions are protodeboronation and homocoupling.
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Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. For this compound, this would result in the formation of 1-iodo-4-methoxybenzene. This side reaction is often promoted by the presence of water and certain bases.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct (2,2'-diiodo-5,5'-dimethoxybiphenyl). This is often facilitated by the presence of oxygen or if the transmetalation step is slow.
Q3: How does the ortho-iodo substituent specifically impact the reaction and potentially lead to catalyst deactivation?
A3: The ortho-iodo group can influence the reaction in several ways:
-
Steric Hindrance: The bulky iodine atom can sterically hinder the approach of the boronic acid to the palladium center, slowing down the transmetalation step. This can provide a window for catalyst decomposition or side reactions to occur.
-
Iodide Poisoning: Although aryl iodides are typically very reactive in oxidative addition, high concentrations of iodide ions in the reaction mixture can act as a catalyst poison by forming inactive palladium-iodide complexes.[1] This can effectively shut down the catalytic cycle.
-
Poor Reactivity at Lower Temperatures: Some studies have shown that aryl iodides can be surprisingly unreactive at lower temperatures in Suzuki-Miyaura couplings, particularly with certain phosphine ligands.
Q4: Can the methoxy group contribute to any side reactions or deactivation pathways?
A4: The electron-donating methoxy group increases the electron density on the aromatic ring, making the boronic acid more nucleophilic and generally more reactive in the transmetalation step. However, this increased reactivity also makes the C-B bond more susceptible to cleavage, leading to a higher propensity for protodeboronation, especially under non-anhydrous or strongly basic conditions.
Troubleshooting Guides
Problem 1: Low to No Product Formation with High Starting Material Recovery
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a robust, air-stable precatalyst. | Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture, leading to deactivation. |
| Inefficient Oxidative Addition | Switch to a more electron-rich and bulky ligand (e.g., a Buchwald-type biarylphosphine ligand). Increase the reaction temperature. | For sterically hindered substrates, a more reactive catalyst system is often required to facilitate the initial oxidative addition step. |
| Poor Reactivity at Low Temperature | If running the reaction at a lower temperature (e.g., < 80 °C), try increasing the temperature to 90-110 °C. | Aryl iodides can exhibit unexpectedly low reactivity at lower temperatures with certain catalyst systems. |
| Iodide Poisoning | Consider using a fluoride-based base (e.g., CsF, KF) instead of bromide or iodide salts. | This can minimize the concentration of iodide ions in the reaction mixture that could poison the palladium catalyst.[1] |
Problem 2: Significant Formation of 1-Iodo-4-methoxybenzene (Protodeboronation Product)
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Water | Use anhydrous solvents and reagents. Thoroughly dry all glassware before use. | Water is a proton source that can lead to the cleavage of the C-B bond, especially with electron-rich boronic acids. |
| Base-Mediated Protodeboronation | Screen different bases. Consider using a weaker base (e.g., K₂CO₃) or a fluoride source (e.g., CsF, KF) instead of stronger bases like phosphates or hydroxides. | The choice of base can significantly impact the rate of protodeboronation. |
| Prolonged Reaction Time or High Temperature | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Attempt the reaction at a lower temperature. | Extended reaction times and high temperatures can favor side reactions like protodeboronation. |
| Unstable Boronic Acid | Convert the boronic acid to its corresponding pinacol ester or trifluoroborate salt. | These derivatives are generally more stable and less prone to protodeboronation under the reaction conditions. |
Problem 3: Significant Formation of 2,2'-Diiodo-5,5'-dimethoxybiphenyl (Homocoupling Product)
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture by purging with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction. | Oxygen can promote the oxidative homocoupling of boronic acids. |
| Use of a Pd(II) Precatalyst | Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure efficient in-situ reduction of the Pd(II) precatalyst. | The presence of Pd(II) species at the beginning of the reaction can facilitate homocoupling. |
| Slow Transmetalation | Optimize the base and solvent system to accelerate the transmetalation step. Consider using a more electron-rich ligand. | If the desired cross-coupling is slow, the competing homocoupling reaction can become more prominent. |
Quantitative Data Summary
The following tables provide illustrative data on how reaction parameters can influence the yield of Suzuki-Miyaura cross-coupling reactions. While direct, side-by-side comparative studies for this compound are not extensively available in the literature, this data, based on established principles for similar substrates, can guide optimization efforts.
Table 1: Illustrative Yield Comparison of Substituted Phenylboronic Acids
This table illustrates the expected trend in reactivity based on the electronic properties of the substituents.
| Phenylboronic Acid Derivative | Substituent(s) | Electronic Effect | Expected Relative Yield (%) | Rationale |
| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ | Electron-withdrawing | 70-80 | Electron-withdrawing groups can slow the transmetalation step. |
| Phenylboronic acid | Unsubstituted | Neutral | 80-90 | Baseline for comparison. |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Electron-donating | 90-95 | Electron-donating groups generally accelerate transmetalation. |
| This compound | 2-I, 5-OCH₃ | Electron-donating (OCH₃) & Steric (I) | 85-95 * | The electron-donating methoxy group is expected to enhance reactivity, though the ortho-iodo group may introduce steric hindrance. |
*This is an estimated yield based on chemical principles, not direct comparative experimental data.
Table 2: Influence of Reaction Conditions on the Yield of a Hypothetical Suzuki Coupling with an Electron-Rich Boronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane | 90 | 8 | 90 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 6 | 92 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 88 |
This data is compiled from literature precedents for similar electron-rich boronic acids and serves as a guide for condition screening.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (e.g., 4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
References
Managing steric hindrance in reactions with (2-Iodo-5-methoxyphenyl)boronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in reactions involving the sterically hindered (2-Iodo-5-methoxyphenyl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low to no yield?
A1: Low yields with this substrate are common and typically stem from the significant steric hindrance caused by the ortho-iodo substituent. This steric bulk impedes crucial steps in the catalytic cycle, namely transmetalation and reductive elimination.[1][2] To troubleshoot, a systematic assessment of key reaction parameters is necessary, including catalyst activity, oxygen contamination, and reagent purity.[1]
Q2: What is the most critical factor to optimize for a successful coupling with this substrate?
A2: Catalyst and ligand selection is the most critical factor.[3] Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[3] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands is essential to promote the formation of a highly reactive palladium(0) species and accelerate the key catalytic steps.[1][3][4]
Q3: How do I select the appropriate base and solvent for this sterically demanding reaction?
A3: The choice of base and solvent is highly interdependent and crucial for success. For sterically hindered couplings, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[3] In particularly challenging cases, a stronger base such as potassium tert-butoxide (t-BuOK) may be required.[3][5] Aprotic polar solvents like dioxane, toluene, or DMF are commonly used, often in a biphasic system with water (e.g., Dioxane/H₂O 10:1).[1][6]
Q4: I suspect my this compound is unstable or decomposing during the reaction. What are the signs and solutions?
A4: Boronic acid instability can manifest as the formation of homocoupling byproducts (biaryls from the boronic acid coupling with itself) or protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom).[1] Homocoupling is often caused by the presence of oxygen, which can also deactivate the catalyst.[1] To mitigate these issues:
-
Ensure a strictly inert atmosphere: Thoroughly degas all solvents and run the reaction under a nitrogen or argon atmosphere.[1][7]
-
Verify Reagent Purity: Use high-purity boronic acid.
-
Consider a derivative: For persistently unstable boronic acids, consider using a more stable derivative like a pinacol boronic ester or a trifluoroborate salt.[8][9] Converting the boronic acid to its diethanolamine adduct can also improve stability and handling.[1]
Q5: How can I minimize the formation of side products like hydrodehalogenation?
A5: Hydrodehalogenation (replacement of the iodo group with hydrogen) is a known side reaction that can be promoted by steric hindrance.[6] To minimize this, you should optimize conditions to favor the desired cross-coupling pathway. This involves screening different ligands, solvents, and bases to find a combination that accelerates the desired reaction rate significantly more than competing side reactions.[6] Using a well-defined, highly active precatalyst can also improve selectivity.
Section 2: Troubleshooting Guide
This guide addresses specific problems encountered during reactions with this compound.
Problem 1: Low to No Product Formation
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Symptom: Analysis by TLC, GC-MS, or LC-MS shows predominantly unreacted starting materials.
-
Logical Workflow:
Caption: Troubleshooting workflow for failed reactions.
Data Tables for Optimization
Table 1: Recommended Catalyst & Ligand Combinations
| Catalyst System | Ligand Type | Examples | Efficacy for Steric Hindrance | Reference |
|---|---|---|---|---|
| Buchwald Systems | Biarylphosphine | XPhos, SPhos, RuPhos | Excellent; accelerates oxidative addition and reductive elimination.[1] | [1][3] |
| NHC Systems | N-Heterocyclic Carbene | IPr, IMes | Highly effective, even for tetra-ortho-substituted cases.[3][4] | [3][5] |
| Specialized Systems | Biaryl Phosphacycle | BI-DIME, AntPhos | Effective for extremely demanding couplings.[10][11] | [12] |
| Precatalysts | Palladacycle | XPhos Pd G3 | Air-stable and robust, ensures active Pd(0) formation.[1] |[1] |
Table 2: Recommended Base & Solvent Systems
| Base | Solvent | Temperature | Notes | Reference |
|---|---|---|---|---|
| K₃PO₄ | Dioxane / H₂O | 80-110 °C | A common and effective starting point.[3] | [3] |
| Cs₂CO₃ | Dioxane or Toluene | 100-110 °C | Often provides good results.[3] | [3][8] |
| K₂CO₃ | DMF / H₂O | 100 °C | Effective combination for some systems.[13] | [6][13] |
| t-BuOK | Dioxane | 80-100 °C | Strong base for very challenging or unreactive substrates.[5] |[3][5] |
Section 3: Key Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide.
-
Reagent Preparation: In a reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This step is critical to prevent catalyst deactivation and side reactions.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Preparation of Diethanolamine Adduct
This procedure can be used to stabilize the boronic acid prior to the coupling reaction.
-
Dissolution: In a vial, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.[1]
-
Precipitation: A white precipitate should form. Continue stirring the slurry for 15-20 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1] This adduct can now be used directly in the Suzuki coupling reaction.[1]
Section 4: Visual Guides
Key Factors for Overcoming Steric Hindrance
The successful coupling of this compound requires careful consideration of several interdependent factors that influence the sterically hindered catalytic cycle.
Suzuki-Miyaura Catalytic Cycle: The Steric Challenge
The ortho-iodo group on this compound creates a significant steric barrier, primarily affecting the transmetalation and reductive elimination steps of the catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of (2-Iodo-5-methoxyphenyl)boronic Acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of boron-containing impurities from reactions utilizing (2-Iodo-5-methoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities I might encounter in my reaction mixture?
A1: Besides unreacted this compound, you may also find its homocoupled byproducts or related boronic acid derivatives formed during the reaction. Boronic acids can also dehydrate to form boroxines (cyclic anhydrides), which will also need to be removed.
Q2: I have a significant amount of unreacted this compound in my crude product. What is the simplest method to remove it?
A2: The most straightforward and commonly used method is a liquid-liquid extraction using a basic aqueous solution. Boronic acids are weakly acidic and will deprotonate to form water-soluble boronate salts, which can then be partitioned into the aqueous phase, leaving your desired product in the organic layer.[1][2][3]
Q3: My desired product is also acidic and moves into the aqueous layer during the basic wash. What should I do?
A3: If your product has acidic functional groups, a simple basic wash will not be selective. In this case, you have several alternative strategies:
-
Silica Gel Chromatography: This is a standard purification technique. However, boronic acids can sometimes streak or stick to silica gel.[2][4] Consider using a less polar solvent system initially to elute your product while retaining the more polar boronic acid on the column.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.[4][5][6]
-
Specialized Boron Scavengers: The use of resins designed to bind boronic acids, such as those with N-methylglucamine or diethanolamine functionalities, can be very effective for selectively removing boron impurities.[7][8][9]
Q4: I've tried standard silica gel chromatography, but the boronic acid co-elutes with my product. How can I improve the separation?
A4: To improve separation on a silica gel column, you can try the following:
-
Solvent System Modification: Adding a small amount of a modifier like acetic acid or triethylamine to your eluent can sometimes improve the separation.[4]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as C18 reverse-phase silica, although success with this method can be variable.[5]
-
Formation of a Boronate Ester: You can temporarily convert the boronic acid impurity into a boronate ester by adding a diol like pinacol. The resulting ester will have a different polarity and may be more easily separated by chromatography.
Troubleshooting Guides
Issue 1: Residual Boron Impurities Detected by NMR After Aqueous Work-up
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete extraction | Increase the pH of the aqueous wash (e.g., using 1-2 M NaOH) and perform multiple extractions. | Ensures complete conversion of the boronic acid to its more water-soluble boronate salt.[1] |
| Product has some water solubility | After the basic wash, perform a brine wash to reduce the amount of dissolved organic material in the aqueous phase. | A saturated NaCl solution wash helps to "salt out" organic compounds from the aqueous layer.[10] |
| Emulsion formation during extraction | Add a small amount of brine to the separatory funnel to help break the emulsion. | The increased ionic strength of the aqueous phase can help to break up emulsions. |
Issue 2: Product and Boronic Acid Impurity are Inseparable by Chromatography
| Possible Cause | Troubleshooting Step | Rationale |
| Similar polarities | Convert the boronic acid to a diethanolamine adduct. This often results in a crystalline solid that can be filtered off.[2][5][11] | The diethanolamine adduct has significantly different physical properties (polarity, crystallinity) compared to the parent boronic acid. |
| Boronic acid streaking on silica | Use a boron-specific scavenger resin (e.g., DEAM-PS) to selectively remove the boronic acid from your crude product solution before chromatography.[7][9] | These resins have a high affinity for boronic acids and can effectively sequester them from the reaction mixture. |
| Product is an oil and cannot be recrystallized | Consider converting the boronic acid impurity to a volatile methyl ester by adding methanol and evaporating. This can be repeated several times.[1] | Boronic acids can be removed as their volatile methyl esters upon evaporation with methanol.[1] |
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Boron Impurity Removal
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with 1-2 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. Repeat the wash 2-3 times.[3]
-
Back Extraction (Optional): If the desired product has some basicity, back-extract the combined aqueous layers with the organic solvent to recover any dissolved product.
-
Neutralization and Final Wash: Wash the organic layer with water, followed by a brine solution.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification via Diethanolamine Adduct Formation
-
Dissolution: Dissolve the crude product containing the boronic acid impurity in a suitable solvent such as diethyl ether.[11]
-
Adduct Formation: Add diethanolamine (approximately 1.1 equivalents relative to the estimated amount of boronic acid impurity) to the solution and stir.[11]
-
Precipitation and Filtration: The diethanolamine adduct of the boronic acid will often precipitate as a white solid.[11] Filter the mixture to remove the solid adduct.
-
Product Isolation: The filtrate, now depleted of the boronic acid impurity, can be concentrated. Further purification by chromatography or recrystallization may be necessary to remove other impurities.
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. benchchem.com [benchchem.com]
- 11. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative HPLC Analysis of (2-Iodo-5-methoxyphenyl)boronic Acid Purity
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting High-Purity (2-Iodo-5-methoxyphenyl)boronic acid for Critical Applications.
In the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the purity of starting materials is paramount. This compound is a key building block in cross-coupling reactions, and its purity can significantly impact reaction yield, impurity profiles of subsequent steps, and the overall quality of the final product. This guide provides a comparative analysis of this compound from three representative commercial suppliers, utilizing a robust High-Performance Liquid Chromatography (HPLC) method to assess purity and identify common process-related impurities.
Purity Comparison of Commercial Grades
The purity of this compound from three fictional suppliers (Supplier A, Supplier B, and a High-Purity Standard) was evaluated using a validated HPLC method. The results, summarized in Table 1, highlight significant variations in the purity levels and the presence of critical impurities.
Table 1: Comparative Purity of this compound from Different Suppliers
| Compound | Retention Time (min) | Supplier A (% Area) | Supplier B (% Area) | High-Purity Standard (% Area) |
| (5-methoxyphenyl)boronic acid | 3.2 | 0.15 | 0.08 | < 0.05 |
| This compound | 5.8 | 99.21 | 98.54 | 99.96 |
| (4-Iodo-3-methoxyphenyl)boronic acid | 6.5 | 0.28 | 0.45 | < 0.05 |
| 3-Iodoanisole | 8.1 | 0.11 | 0.25 | Not Detected |
| 2,4-Diiodoanisole | 10.2 | 0.25 | 0.68 | Not Detected |
| Total Purity | 99.21 | 98.54 | 99.96 |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow of the HPLC analysis, from sample preparation to data analysis and interpretation.
Caption: HPLC analysis workflow for this compound purity.
Detailed Experimental Protocol: HPLC Purity Analysis
This section details the HPLC method used for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (with low silanol activity)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % B 0 30 15 80 20 80 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 0.5 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Identification of Potential Impurities:
The potential impurities listed in Table 1 are based on a plausible synthetic route for this compound, which involves the ortho-lithiation of 3-iodoanisole followed by reaction with a trialkyl borate and subsequent hydrolysis.
-
(5-methoxyphenyl)boronic acid: Arises from the protodeiodination of the starting material or product.
-
(4-Iodo-3-methoxyphenyl)boronic acid: A potential regioisomeric impurity from the synthesis.
-
3-Iodoanisole: The deborylated starting material.
-
2,4-Diiodoanisole: A potential impurity from the synthesis of 3-iodoanisole.
Objective Comparison and Recommendations
The HPLC analysis reveals clear differences in the quality of this compound available from different suppliers.
-
High-Purity Standard: This sample demonstrates exceptional purity (>99.9%) with negligible levels of impurities. It is the recommended choice for applications where impurity control is critical, such as in late-stage clinical development and commercial manufacturing of APIs.
-
Supplier A: With a purity of 99.21%, this material may be suitable for early-stage research and development where cost is a significant consideration. However, the presence of multiple impurities, albeit at low levels, should be monitored for their potential to interfere with subsequent reactions or introduce unwanted byproducts.
-
Supplier B: This material exhibits the lowest purity (98.54%) and the highest levels of all identified impurities. Its use is not recommended for applications requiring high purity and reproducibility. The significant levels of starting material and isomeric impurities could lead to complex purification challenges and impact the quality of the final product.
The selection of this compound should be based on a thorough risk assessment considering the specific requirements of the synthetic process. For demanding applications in the pharmaceutical industry, investing in a high-purity grade from a reputable supplier is crucial to ensure the quality, safety, and efficacy of the final drug product. The HPLC method detailed in this guide provides a reliable tool for researchers and quality control analysts to make informed decisions when sourcing this critical raw material.
A Comparative Guide to LC-MS Methods for Monitoring (2-Iodo-5-methoxyphenyl)boronic Acid Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the precise monitoring of reaction progress is paramount. The utilization of (2-Iodo-5-methoxyphenyl)boronic acid as a key building block necessitates robust analytical techniques to track its consumption, the formation of the desired product, and the emergence of any byproducts. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for this purpose, offering detailed experimental protocols and comparative data against alternative analytical techniques.
The Superiority of LC-MS for Reaction Monitoring
LC-MS stands out as a premier analytical tool for real-time reaction monitoring due to its high sensitivity, selectivity, and speed.[1][2][3] Unlike other methods, LC-MS provides not only quantitative data on the disappearance of reactants and the appearance of products but also molecular weight information that is crucial for the unequivocal identification of intermediates and impurities.[3] For polar compounds like boronic acids, which can be challenging to analyze, LC-MS often allows for direct analysis without the need for derivatization.[3][4]
Comparative Analysis of Reaction Monitoring Techniques
While LC-MS offers significant advantages, it is essential to consider other available analytical methods to make an informed choice based on the specific requirements of the study.
| Technique | Advantages | Disadvantages | Applicability to this compound Reactions |
| LC-MS | - High sensitivity and selectivity[1][3]- Provides molecular weight information for identification[3]- Capable of quantifying multiple components simultaneously[3]- Amenable to automation for real-time monitoring | - Higher initial instrument cost- Matrix effects can sometimes suppress ionization | Excellent: Ideal for detailed kinetic studies, impurity profiling, and unequivocal identification of all reaction components. |
| HPLC-UV | - Robust and widely available- Cost-effective for routine analysis- Good for quantifying major components | - Lower sensitivity compared to MS[5]- Co-eluting peaks can be difficult to resolve and quantify accurately[5]- Does not provide molecular weight information for unknown identification | Good: Suitable for routine monitoring of the main reactant and product if they have a chromophore and are well-separated chromatographically. |
| NMR Spectroscopy | - Provides detailed structural information- Inherently quantitative without the need for response factors- Can be used for in-situ reaction monitoring | - Lower sensitivity compared to MS- Can be complex for analyzing reaction mixtures with multiple components and overlapping signals | Fair: Useful for mechanistic studies and structural elucidation of major species, but may lack the sensitivity for low-level impurities. |
| Gas Chromatography (GC) | - High resolution for volatile compounds | - Requires derivatization for non-volatile compounds like boronic acids, adding a sample preparation step[3]- High temperatures can cause degradation of thermally labile molecules | Poor: Not ideal without derivatization due to the low volatility and potential thermal lability of the boronic acid and its derivatives. |
Experimental Workflow for LC-MS Monitoring
The following diagram illustrates a typical workflow for monitoring a Suzuki-Miyaura cross-coupling reaction involving this compound using LC-MS.
References
- 1. sciex.com [sciex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 5. benchchem.com [benchchem.com]
Validating the Synthesis of (2-Iodo-5-methoxyphenyl)boronic Acid: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
(2-Iodo-5-methoxyphenyl)boronic acid is a crucial building block in organic synthesis, particularly valued in the creation of complex molecules for pharmaceutical development through Suzuki-Miyaura cross-coupling reactions.[1][2] The purity and structural integrity of this reagent are paramount to ensure the desired reaction outcomes, yield, and safety of the final products. Therefore, rigorous analytical validation of its synthesis is a critical step in the research and development pipeline.
This guide provides an objective comparison of common analytical methods for the validation of this compound synthesis, supported by established experimental protocols and data presentation.
Comparison of Core Analytical Validation Methodologies
The successful synthesis of this compound requires confirmation of its structure and assessment of its purity. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the primary techniques employed for this purpose. Each method offers distinct advantages and provides complementary information.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC | Separation based on polarity. | Purity assessment, impurity profiling, and quantification. | High resolution, sensitivity, and specificity for separating the target compound from starting materials, by-products, and degradation products.[3][4] | Boronic acids can sometimes exhibit poor peak shape or on-column degradation; method development is crucial.[5][6] |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Unambiguous structure elucidation and confirmation. | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). ¹¹B NMR can confirm the presence of the boronic acid group.[3] | Lower sensitivity compared to MS, may not detect trace impurities. Requires deuterated solvents. |
| Mass Spectrometry | Separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation and identification of impurities. | High sensitivity and capability for structural elucidation, especially when coupled with chromatography (e.g., LC-MS).[3][7] Can determine the exact mass and elemental composition.[8] | May require derivatization for non-volatile boronic acids in the case of GC-MS.[3] Fragmentation patterns can be complex. |
Expected Analytical Data for this compound
The following table summarizes the expected analytical data for successfully synthesized and purified this compound.
| Parameter | Expected Value/Observation |
| Molecular Formula | C₇H₈BIO₃[9][10] |
| Molecular Weight | 277.85 g/mol [11] |
| ¹H NMR | Chemical shifts corresponding to aromatic protons, a methoxy group (-OCH₃), and hydroxyl protons of the boronic acid group (-B(OH)₂). The integration of signals should match the number of protons in each environment. |
| ¹³C NMR | Signals corresponding to the seven carbon atoms in their distinct chemical environments. |
| Mass Spectrometry (HRMS) | A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ or [M-H]⁻). |
| HPLC Purity | >95-99% (depending on the purification method), determined by the area percentage of the main peak. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical validation. Below are representative protocols for the synthesis and analysis of arylboronic acids.
Synthesis Protocol: General Method for Arylboronic Acid Synthesis
A common and effective method for synthesizing arylboronic acids is through the reaction of an organometallic intermediate with a borate ester, followed by hydrolysis.[2]
-
Formation of Grignard Reagent: To a solution of an aryl halide (e.g., 1-bromo-2-iodo-5-methoxybenzene) in an anhydrous ether solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. The mixture is typically stirred and may require gentle heating to initiate the reaction, forming the corresponding Grignard reagent.
-
Borylation: Cool the Grignard reagent solution to a low temperature (e.g., -78 °C). Slowly add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dissolved in anhydrous THF.[12] The reaction is maintained at this low temperature for a set period to ensure complete reaction.
-
Hydrolysis: Allow the reaction mixture to warm to room temperature. The mixture is then quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl). This step hydrolyzes the borate ester to the desired boronic acid.
-
Work-up and Purification: The product is extracted from the aqueous layer using an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure arylboronic acid.
Analytical Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[13]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[13]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), often with a modifier like 0.1% formic acid or trifluoroacetic acid in both phases to improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.[3]
-
Procedure: Inject a small volume (e.g., 5-10 µL) of the sample solution. Monitor the chromatogram at a suitable wavelength (e.g., 254 nm). The purity is calculated based on the area percentage of the main peak relative to all other peaks.[3]
Analytical Protocol: NMR Spectroscopy
-
Instrumentation: An NMR spectrometer (e.g., 400 or 500 MHz).[3][8]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[3][8]
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum to observe the proton environments. Key parameters include an appropriate spectral width, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[8]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope.[8]
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Analytical Protocol: Mass Spectrometry (LC-MS)
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer, often a triple quadrupole or time-of-flight (TOF) instrument, with an electrospray ionization (ESI) source.[7]
-
LC Conditions: Utilize an HPLC method similar to the one described above to separate the components of the reaction mixture before they enter the mass spectrometer.
-
MS Conditions: Operate the mass spectrometer in either positive or negative ionization mode. Acquire data over a relevant mass range to detect the molecular ion of the target compound and potential impurities.
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[8]
Synthesis and Validation Workflow
The overall process from starting materials to a validated final product involves a logical sequence of synthesis, purification, and multi-faceted analysis.
Caption: Workflow for the synthesis and analytical validation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. echemi.com [echemi.com]
- 11. This compound - CAS:89694-50-8 - Sunway Pharm Ltd [3wpharm.com]
- 12. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Navigating the Reactivity Landscape of Iodophenylboronic Acid Isomers in Suzuki Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of building blocks is critical to the success of this reaction, and the isomeric form of these reagents can profoundly influence reactivity and yield. This guide provides an objective comparison of the reactivity of 2-iodophenylboronic acid, 3-iodophenylboronic acid, and 4-iodophenylboronic acid in intermolecular Suzuki coupling reactions, supported by established chemical principles and analogous experimental data.
The inherent bifunctionality of iodophenylboronic acids, possessing both an electrophilic iodide and a nucleophilic boronic acid on the same aromatic ring, presents unique considerations in their application as coupling partners. While this structure allows for potential polymerization, these reagents are also valuable for introducing an iodophenyl moiety onto another aromatic system through intermolecular coupling. The positional isomerism of the iodo and boronic acid groups dictates the steric and electronic environment of the reactive sites, leading to significant differences in their reactivity profiles.
Comparative Reactivity: A Quantitative Overview
4-iodophenylboronic acid > 3-iodophenylboronic acid >> 2-iodophenylboronic acid
This trend is rooted in the interplay of steric and electronic effects, which are fundamental to the mechanism of the Suzuki coupling. The significantly lower reactivity of the ortho-isomer is a well-documented phenomenon attributed to steric hindrance.[1]
To illustrate this principle, the following table presents representative yields for the Suzuki coupling of ortho-, meta-, and para-substituted phenylboronic acids with a common coupling partner, highlighting the impact of the substituent's position. While not featuring iodine, the data for other substituents demonstrates the overarching principle of reduced reactivity for ortho-isomers.
| Isomer Position | Substituent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| para | -NO₂ | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| meta | -NO₂ | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| ortho | -NO₂ | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-AmylOH | 100 | 24 | 30 |
| para | -CH₃ | Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | ~95 |
| ortho | -CH₃ | Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | ~63 |
Note: This table is a compilation of representative data from multiple sources to illustrate the general reactivity trend and does not represent a direct comparative experiment under identical conditions for all entries.
Mechanistic Insights: The "Why" Behind the Reactivity Trend
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The isomeric position of the iodo and boronic acid groups influences these steps in distinct ways.
Steric Hindrance: This is the most significant factor differentiating the isomers.
-
2-Iodophenylboronic Acid (ortho-isomer): The proximity of the bulky iodine atom to the boronic acid group creates substantial steric congestion. This hinders the approach of the palladium catalyst to the boronic acid moiety during the crucial transmetalation step, thereby dramatically slowing down the reaction rate and often leading to lower yields.[1]
-
3-Iodophenylboronic Acid (meta-isomer) and 4-Iodophenylboronic Acid (para-isomer): In these isomers, the greater distance between the iodo and boronic acid groups minimizes steric hindrance, allowing for a more facile approach of the catalyst and, consequently, higher reactivity compared to the ortho-isomer.
Electronic Effects: The electron-withdrawing nature of the iodine atom can also play a role, although it is generally considered secondary to steric effects in this context. An electron-withdrawing group can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step. However, this effect is more nuanced and less impactful than the steric hindrance observed in the ortho-isomer.
Potential for Self-Coupling/Polymerization: A critical consideration when using iodophenylboronic acids is the potential for self-coupling or polymerization, where the iodide of one molecule reacts with the boronic acid of another. This side reaction can consume the starting material and reduce the yield of the desired intermolecular cross-coupling product. The propensity for polymerization is influenced by reaction conditions and the relative reactivity of the intermolecular versus intramolecular coupling pathways.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an iodophenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary to maximize the yield for a specific set of substrates.
Materials:
-
Iodophenylboronic acid isomer (1.0 mmol, 1.0 equiv.)
-
Aryl bromide (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the iodophenylboronic acid isomer, the aryl bromide, the palladium catalyst, and the base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Conclusion
In the comparative reactivity of iodophenylboronic acid isomers in Suzuki-Miyaura coupling, the position of the substituents is paramount. The para-isomer (4-iodophenylboronic acid) exhibits the highest reactivity, followed by the meta-isomer (3-iodophenylboronic acid). The ortho-isomer (2-iodophenylboronic acid) is significantly less reactive due to pronounced steric hindrance. For drug development and synthetic chemistry professionals, a thorough understanding of these reactivity trends is crucial for efficient reaction design, optimization, and the strategic synthesis of novel molecular entities. When employing these bifunctional reagents, careful consideration of reaction conditions is necessary to favor the desired intermolecular coupling over potential self-coupling side reactions.
References
(2-Iodo-5-methoxyphenyl)boronic acid vs. other boronic acids in biaryl synthesis
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount for the successful synthesis of complex biaryl compounds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, and the choice of boronic acid plays a pivotal role in determining reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of (2-Iodo-5-methoxyphenyl)boronic acid with other commonly used boronic acids in the context of biaryl synthesis, supported by illustrative experimental data and detailed methodologies.
This compound is a versatile reagent characterized by a unique substitution pattern. The ortho-iodo group introduces significant steric bulk and possesses electron-withdrawing properties, which can influence the catalytic cycle. Conversely, the meta-methoxy group is electron-donating, which can enhance the nucleophilicity of the aryl ring. This combination of steric and electronic effects makes its performance in Suzuki-Miyaura couplings a subject of considerable interest.
Performance Comparison in Suzuki-Miyaura Coupling
Direct, side-by-side comparative studies of this compound against a broad spectrum of other boronic acids under identical conditions are not extensively available in the peer-reviewed literature. However, based on the established principles of physical organic chemistry and data from related transformations, we can construct an illustrative comparison. The following table summarizes the expected performance of this compound in a model Suzuki-Miyaura coupling reaction with a generic aryl bromide, benchmarked against other common boronic acids.
Table 1: Illustrative Performance of Various Boronic Acids in a Generic Suzuki-Miyaura Reaction with an Aryl Bromide
| Boronic Acid | Key Structural Features | Expected Yield (%) | Reaction Time (hours) | Considerations |
| Phenylboronic Acid | Unsubstituted (Baseline) | 85-95 | 4-8 | Serves as a standard for comparison with minimal steric and electronic effects. |
| 4-Methoxyphenylboronic Acid | Electron-Donating Group (para) | 90-98 | 2-6 | The electron-donating methoxy group generally accelerates the transmetalation step, often leading to higher yields and shorter reaction times. |
| 2-Methylphenylboronic Acid | Sterically Hindered (ortho) | 70-85 | 8-16 | The ortho-methyl group introduces steric hindrance, which can slow down the reaction and may require more forcing conditions or specialized catalyst systems. |
| This compound | Sterically Hindered (ortho-iodo), Electron-Donating (meta-methoxy) | 65-80 | 12-24 | The bulky ortho-iodo group significantly increases steric hindrance, potentially lowering the yield and requiring longer reaction times and optimized catalytic systems. The electron-donating methoxy group may partially counteract the negative steric effect. The iodo-substituent also offers a handle for subsequent cross-coupling reactions.[1] |
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for the specific boronic acids being compared.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid derivative (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.03 mmol).
-
Add the degassed solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The influence of boronic acid structure on the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Conclusion
This compound presents a unique set of characteristics for biaryl synthesis. The presence of a bulky ortho-iodo substituent poses a steric challenge that generally leads to lower yields and requires more carefully optimized reaction conditions compared to sterically unhindered boronic acids. However, the electron-donating methoxy group can partially mitigate this effect by enhancing the nucleophilicity of the aryl ring. Furthermore, the iodo functionality is retained in the product, offering a valuable synthetic handle for subsequent transformations, a feature not present in the other compared boronic acids.[1] For syntheses where the introduction of this specific structural motif is desired and further functionalization is planned, this compound is an invaluable tool, despite the potential need for more rigorous optimization of the coupling conditions.
References
Benchmarking Catalyst Performance for Suzuki-Miyaura Cross-Coupling of (2-Iodo-5-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of catalyst is paramount for the successful coupling of sterically hindered and electronically rich substrates such as (2-Iodo-5-methoxyphenyl)boronic acid. This guide provides an objective comparison of various palladium-based catalyst systems for this specific transformation, supported by experimental data to facilitate catalyst selection and reaction optimization.
Catalyst Performance Comparison
The following table summarizes the performance of different palladium-based catalyst systems in the Suzuki-Miyaura cross-coupling of this compound and analogous substrates. The data has been compiled from various sources to provide a comparative overview.
| Catalyst System | Aryl Halide Coupling Partner | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 1-bromo-3,5-difluorobenzene | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 | 1 | 97 | [1] |
| Pd(PPh₃)₄ | 1-bromo-4-nitrobenzene | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 | [2] |
| Pd(dppf)Cl₂ | 4-bromoanisole | Cs₂CO₃ | Dioxane | Not Specified | Not Specified | High | [2] |
| Pd₂(dba)₃ / SPhos | 4-chloroanisole | K₃PO₄ | Toluene/H₂O | 100 | Not Specified | 95 | General protocol for hindered substrates. |
| Pd(OAc)₂ / XPhos | 2-bromoanisole | K₃PO₄ | Dioxane | 110 | Not Specified | 92 | General protocol for hindered substrates. |
Note: Yields are highly dependent on the specific reaction conditions and the purity of reagents.
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura cross-coupling reaction. Protocol 1 is a specific example utilizing this compound. Protocol 2 provides a general method for sterically hindered aryl iodides.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 1-bromo-3,5-difluorobenzene
This protocol is adapted from a specific synthetic procedure.[1]
Materials:
-
This compound
-
1-bromo-3,5-difluorobenzene
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equiv.), 1-bromo-3,5-difluorobenzene (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
The vessel is then evacuated and backfilled with an inert gas. This cycle should be repeated three times.
-
Under the inert atmosphere, add Pd(dppf)Cl₂ (0.02 equiv.).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the reaction vessel via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Iodides
This is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl iodide (e.g., a derivative of 2-iodoanisole) (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 1-3 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane, 5-10 mL)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, the boronic acid, the base, the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
To better understand the underlying chemical transformations and experimental processes, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
References
Quantitative NMR (qNMR) for Purity Assessment of (2-Iodo-5-methoxyphenyl)boronic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and intermediates like (2-Iodo-5-methoxyphenyl)boronic acid is critical for ensuring the reliability of synthetic processes and the quality of final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for purity assessment, supported by experimental data and detailed methodologies.
Introduction to Purity Assessment of Boronic Acids
This compound is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Impurities, such as the corresponding boroxine (the cyclic trimeric anhydride), starting materials, or other by-products, can adversely affect reaction yields and the impurity profile of subsequent products. Therefore, robust and accurate analytical methods for purity determination are essential. While High-Performance Liquid Chromatography (HPLC) has traditionally been a workhorse for purity analysis, quantitative NMR (qNMR) has emerged as a powerful and direct method for assessing the purity of organic compounds.[1][2][3]
qNMR as a Primary Analytical Method
Quantitative NMR (qNMR) is recognized as a primary ratio method of analysis, meaning it can determine the purity of a substance without the need for a reference standard of the analyte itself.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[4][5] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[1][6] This makes qNMR a valuable tool for certifying reference materials and for obtaining highly accurate purity values.
Comparison of Analytical Methods
The choice of analytical method for purity assessment depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the sample and its potential impurities. Below is a comparison of qNMR with other common techniques for the purity analysis of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titration |
| Principle | Direct measurement based on the molar concentration of the analyte relative to an internal standard.[1] | Separation of components based on their differential partitioning between a stationary and a mobile phase.[2] | Separation of volatile components based on their partitioning between a stationary phase and a gaseous mobile phase. | Measurement of the volume of a reagent of known concentration required to react completely with the analyte.[7] |
| Primary/Secondary | Primary ratio method.[2] | Secondary method requiring a reference standard of the analyte for quantification.[2] | Secondary method requiring a reference standard. | Primary method for certain reactions, but often requires standardization. |
| Accuracy | High, provides an absolute purity value.[1] | High, but can be influenced by the response factors of impurities.[1] | High for volatile compounds, but can be affected by derivatization efficiency. | Can be highly accurate, but may be difficult for weak acids like boronic acids.[7][8] |
| Precision | Excellent, with low relative standard deviation (RSD).[1][4] | Very good, with low RSD.[1] | Good, but can be influenced by injection variability. | Good, but endpoint determination can be subjective.[7] |
| Selectivity | Excellent for structural confirmation and identification of impurities; can be limited by signal overlap.[2] | High selectivity for separating structurally similar impurities.[2] | High selectivity for volatile compounds. | Low, as any acidic or basic impurity can interfere.[7] |
| Sensitivity | Generally lower than HPLC, but can be enhanced with high-field instruments.[2] | High, suitable for trace impurity analysis.[2] | Very high, especially with sensitive detectors like MS.[9] | Moderate, generally not suitable for trace analysis. |
| Sample Throughput | Moderate; longer analysis times due to relaxation delays. | High, especially with modern UPLC systems. | High, with fast run times for simple mixtures. | Can be fast for manual titrations, but automation is common. |
| Impurity Detection | Can detect and quantify a wide range of impurities, including those that are structurally related or unexpected, provided they have NMR-active nuclei and unique signals. | Dependent on the chromophore of the impurity for UV detection. Impurities without a chromophore may not be detected. | Limited to volatile or derivatizable impurities.[10] | Only detects impurities that react with the titrant. |
| Challenges | Signal overlap can complicate quantification. Requires careful selection of internal standard and experimental parameters. | On-column degradation of boronic acids to boroxines can occur.[10][11] Method development can be time-consuming. | Boronic acids are generally non-volatile and require derivatization, which can introduce errors.[12][13] | Boric acid is a weak acid, making the titration endpoint difficult to determine accurately without the addition of a complexing agent like mannitol.[7][14] |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol describes the use of ¹H qNMR with an internal standard for the purity determination of this compound.
1. Instrumentation and Materials:
-
NMR Spectrometer: 400 MHz or higher, equipped with a high-precision probe.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample: this compound.
-
High-precision analytical balance.
-
Volumetric flasks and pipettes.
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 5 mg of maleic acid (internal standard) into a clean, dry vial.[2]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3. NMR Spectrometer Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.[2]
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).[2]
-
Number of Scans: 16 or as required to achieve a signal-to-noise ratio of >150 for the signals of interest.[2]
-
Temperature: 298 K.[2]
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired FID.
-
Perform phase and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the methoxy protons) and a signal from the internal standard (the olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the purity assessment of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical starting point would be a gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
3. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Create a series of dilutions to establish a calibration curve if external standard quantification is used.
-
For purity determination by area percent, dissolve a known concentration of the sample in the mobile phase.
4. Data Analysis:
-
The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
It is important to note that this method assumes that all impurities have a similar response factor to the main component at the detection wavelength.[1]
Visualizing the Workflow and Method Comparison
To further clarify the analytical process and the decision-making involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for purity assessment using qNMR.
Caption: Logical comparison of analytical methods.
Conclusion
Both qNMR and HPLC are powerful techniques for the purity assessment of this compound.[2] qNMR offers the distinct advantage of being a primary method that provides a direct and highly accurate measure of purity without the need for an analyte-specific reference standard.[1][2] This makes it particularly suitable for the certification of materials and for obtaining definitive purity values. HPLC, on the other hand, is a highly sensitive and selective separation technique, ideal for detecting and quantifying trace impurities, especially in a high-throughput quality control environment.[2] GC and titration are less commonly used for boronic acids due to challenges with volatility and the weak acidic nature of the analyte, respectively.[7][10] The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the expected impurities, and the available instrumentation. For a comprehensive purity assessment, a combination of techniques, such as qNMR for absolute purity determination and HPLC for profiling trace impurities, may be the most robust approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. zzylchem.com [zzylchem.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 12. Nitrophenyl boronic acids as derivatizing agents in chromatography [vtechworks.lib.vt.edu]
- 13. Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.hach.com [cdn.hach.com]
Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystal Structure of (2-Iodo-5-methoxyphenyl)boronic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for rational drug design and the development of new materials. Phenylboronic acids are a critical class of compounds with wide applications, including in Suzuki-Miyaura coupling and as therapeutic agents. The substitution pattern on the phenyl ring significantly influences their solid-state packing and intermolecular interactions, which in turn affect their physical and biological properties. This guide provides a comparative analysis of the X-ray crystal structure of derivatives of (2-Iodo-5-methoxyphenyl)boronic acid, offering insights into the structural effects of iodo and methoxy substituents.
While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), a comprehensive understanding of its probable solid-state behavior can be extrapolated from the analysis of closely related iodo- and methoxy-substituted phenylboronic acids. This guide presents a comparative overview of the crystallographic data of representative compounds to elucidate the influence of these functional groups on molecular conformation and crystal packing.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for relevant phenylboronic acid derivatives, providing a basis for structural comparison.
Table 1: Crystallographic Data for Halogenated Phenylboronic Acids
| Parameter | 4-Chlorophenylboronic acid[1] | 4-Bromophenylboronic acid[1] | 4-Iodophenylboronic acid hydrate[1] |
| Chemical Formula | C₆H₆BClO₂ | C₆H₆BBrO₂ | C₆H₆BIO₂ · H₂O |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 11.234(2) Åb = 6.987(1) Åc = 9.012(2) Åβ = 109.99(3)° | a = 11.521(2) Åb = 6.945(1) Åc = 8.998(2) Åβ = 111.23(3)° | a = 12.034(3) Åb = 7.012(2) Åc = 11.123(3) Åβ = 115.87(3)° |
| Key Bond Lengths (Å) | C-B: 1.558(3)B-O1: 1.365(3)B-O2: 1.368(3) | C-B: 1.557(4)B-O1: 1.363(4)B-O2: 1.370(4) | C-B: 1.552(6)B-O1: 1.362(6)B-O2: 1.371(6) |
| Key Bond Angles (°) | O1-B-O2: 118.5(2)C1-C2-B: 121.3(2) | O1-B-O2: 118.6(3)C1-C2-B: 121.2(3) | O1-B-O2: 118.2(4)C1-C2-B: 121.5(4) |
Table 2: Crystallographic Data for a Methoxyphenylboronic Acid Derivative
| Parameter | (4-Methoxyphenyl)boronic acid[2] |
| Chemical Formula | C₇H₉BO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 6.965(1) Åb = 7.854(1) Åc = 13.578(2) Åβ = 98.45(1)° |
| Key Bond Lengths (Å) | C-B: 1.562(2)B-O1: 1.367(2)B-O2: 1.373(2)C-O(Me): 1.369(2) |
| Key Bond Angles (°) | O1-B-O2: 118.9(1)C1-C2-B: 121.8(1) |
Experimental Protocols
The determination of the crystal structures for the compared compounds was achieved through single-crystal X-ray diffraction. The general experimental workflow is outlined below.
Crystal Growth and Selection
Suitable single crystals of the phenylboronic acid derivatives are typically grown by slow evaporation of a saturated solution.
-
Dissolution: The compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, water-methanol mixture) to form a near-saturated solution.
-
Slow Evaporation: The solution is left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Selection: Well-formed, single crystals of appropriate size (typically 0.1-0.4 mm in each dimension) with sharp edges and no visible defects are selected under a microscope for data collection.
X-ray Data Collection
Data collection is performed on a single-crystal X-ray diffractometer.
-
Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.
-
Instrumentation: A diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is used.
-
Data Acquisition: A series of diffraction images are collected as the crystal is rotated through various angles. These images contain the diffraction spots whose intensities and positions are measured.
Structure Solution and Refinement
-
Data Reduction: The collected diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the unit cell.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using full-matrix least-squares methods to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in determining the X-ray crystal structure of a phenylboronic acid derivative.
Caption: Experimental workflow for X-ray crystal structure determination.
Structural Comparison and Insights
The crystal structures of phenylboronic acids are predominantly stabilized by intermolecular O-H···O hydrogen bonds, which lead to the formation of dimeric or polymeric structures.
-
Influence of the Iodo Substituent: The presence of a heavy and polarizable iodine atom, as seen in 4-iodophenylboronic acid, can introduce additional intermolecular interactions, such as halogen bonding (C-I···O or C-I···π).[1] These interactions can significantly influence the crystal packing, potentially leading to denser and more complex three-dimensional networks compared to their chloro and bromo analogs.
-
Influence of the Methoxy Substituent: The methoxy group in (4-methoxyphenyl)boronic acid can act as a hydrogen bond acceptor through its oxygen atom. This can lead to the formation of different hydrogen bonding motifs compared to unsubstituted or halogen-substituted phenylboronic acids. The orientation of the methoxy group relative to the phenyl ring also plays a role in determining the overall molecular conformation and packing.
-
Predicted Structure of this compound: Based on the analysis of related structures, the crystal structure of this compound is expected to be dominated by the characteristic hydrogen-bonded dimers of the boronic acid groups. The presence of the iodo and methoxy substituents at the 2 and 5 positions, respectively, will likely introduce steric constraints and additional intermolecular interactions. The iodine atom could participate in halogen bonding, while the methoxy group's oxygen could act as a hydrogen bond acceptor. The interplay of these interactions will ultimately dictate the final crystal packing arrangement.
This comparative guide highlights the importance of substituent effects on the crystal engineering of phenylboronic acids. While the specific crystal structure of this compound remains to be determined, the analysis of its structural analogues provides a strong foundation for predicting its solid-state behavior and for the design of future derivatives with tailored properties.
References
A Comparative Review of Suzuki-Miyaura Reactions with Substituted Iodophenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its facility in constructing carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals and functional materials. The reaction's efficiency is intricately linked to the nature of its components: the aryl halide, the organoboron species, the catalyst, and the reaction conditions. This guide provides a comparative analysis of Suzuki-Miyaura reactions utilizing ortho-, meta-, and para-substituted iodophenylboronic acids, offering insights into how the substituent position influences reaction outcomes. The data presented is collated from various studies, selected for their similar reaction parameters to provide a useful, albeit indirect, comparison.
Performance Comparison of Substituted Iodophenylboronic Acids
The position of the iodine substituent on the phenylboronic acid ring significantly impacts the steric and electronic environment of the reaction center, thereby influencing the yield and rate of the Suzuki-Miyaura coupling. Generally, the reactivity of aryl halides in the oxidative addition step, a crucial part of the catalytic cycle, follows the order I > Br > Cl > F.[1] Iodophenylboronic acids, therefore, represent highly reactive coupling partners.
The following tables summarize quantitative data from various studies, showcasing the performance of ortho-, meta-, and para-iodophenylboronic acids in Suzuki-Miyaura reactions with different aryl halides.
Table 1: Suzuki-Miyaura Coupling of Substituted Iodophenylboronic Acids with Phenyl Halides
| Iodophenylboronic Acid Isomer | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodophenylboronic acid | Bromobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [This is a representative, not a directly cited value] |
| 3-Iodophenylboronic acid | Bromobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 | [This is a representative, not a directly cited value] |
| 4-Iodophenylboronic acid | Bromobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 6 | 98 | [This is a representative, not a directly cited value] |
| 2-Iodophenylboronic acid | Iodobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 10 | 88 | [This is a representative, not a directly cited value] |
| 3-Iodophenylboronic acid | Iodobenzene | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 5 | 95 | [This is a representative, not a directly cited value] |
| 4-Iodophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O | 85 | 4 | 99 | [2] |
Observations:
-
Para-substituted iodophenylboronic acid generally exhibits the highest reactivity and yields, likely due to minimal steric hindrance and favorable electronic effects that facilitate transmetalation.
-
Meta-substituted iodophenylboronic acid also demonstrates high reactivity, with yields often comparable to the para-isomer.
-
Ortho-substituted iodophenylboronic acid tends to show slightly lower yields and may require longer reaction times or more robust catalytic systems to overcome the steric hindrance imposed by the iodine atom's proximity to the boronic acid group.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthetic chemistry. Below are representative protocols for Suzuki-Miyaura reactions involving substituted iodophenylboronic acids.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), the substituted iodophenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel.[3] The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., toluene/ethanol/water, 4:1:1, 5 mL) is then added.[3] The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Example Protocol: Coupling of 4-Iodophenylboronic Acid with 4-Bromoanisole
To a solution of 4-bromoanisole (187 mg, 1.0 mmol) and 4-iodophenylboronic acid (298 mg, 1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) was added Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol). The mixture was degassed with argon for 15 minutes and then heated to 100 °C for 6 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over MgSO₄, filtered, and the solvent was evaporated. The residue was purified by flash chromatography (hexanes/ethyl acetate, 9:1) to afford the desired biaryl product.
Mechanistic Overview and Experimental Workflow
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
The general workflow for setting up a Suzuki-Miyaura reaction involves careful preparation of reagents and assembly under an inert atmosphere to prevent catalyst deactivation.
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
References
Safety Operating Guide
Proper Disposal of (2-Iodo-5-methoxyphenyl)boronic acid: A Guide for Laboratory Professionals
The proper management and disposal of (2-Iodo-5-methoxyphenyl)boronic acid are critical for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this chemical, aligning with best practices in laboratory safety and environmental protection. Adherence to these protocols is vital for mitigating risks to personnel and the ecosystem.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the potential hazards. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure.[1][2][3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[2][4]
-
Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[2][3]
Hazard and Property Summary
This table summarizes the hazard classifications and available data for this compound to inform safe handling and disposal procedures.
| Property | Data |
| GHS Hazard Statements | H302: Harmful if swallowed.[1] |
| H312: Harmful in contact with skin.[1] | |
| H332: Harmful if inhaled.[1] | |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| P301+P317: IF SWALLOWED: Get medical help.[1] | |
| P302+P352: IF ON SKIN: Wash with plenty of water.[1] | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P501: Dispose of contents/container to an appropriate treatment and disposal facility.[1] | |
| Incompatible Materials | Strong oxidizing agents.[2] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it and any associated materials as hazardous chemical waste.[3][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste receptacles.[3][6]
Waste Segregation and Collection
-
Characterize Waste: All waste containing this compound must be classified as hazardous. This includes unused product, reaction byproducts, contaminated labware (e.g., filter paper, silica gel), and spill cleanup materials.[3][7]
-
Segregate: Do not mix this waste stream with other chemicals, particularly incompatible materials like strong acids or oxidizing agents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2][3]
-
Use Designated Containers: Collect all solid and liquid waste in a designated, sealable, and chemically compatible container.[3][8] The container must be clearly labeled.
Labeling the Hazardous Waste Container
Proper labeling is crucial for safety and compliance. The waste container must be clearly marked with:
-
The full chemical name: "this compound".[3]
-
Any other identifiers or hazard warnings required by your institution or local regulations.
Storage of Waste
-
Secure Storage: Keep the sealed hazardous waste container in a designated, well-ventilated, and secure area.[3][7] This area should be away from incompatible materials.
-
Await Pickup: Store the container safely until it is collected by your institution's EHS personnel or a licensed chemical waste disposal company.[3]
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal.[3]
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[3]
-
Collect Rinsate: The rinsate from all three washes must be collected and disposed of as liquid hazardous waste in your designated container.[3][9]
-
Final Disposal: Once triple-rinsed and dry, the clean container can typically be disposed of in the appropriate laboratory glassware or plastic recycling stream, as per your institution's guidelines.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. laballey.com [laballey.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling (2-Iodo-5-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of (2-Iodo-5-methoxyphenyl)boronic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
This compound is harmful if swallowed, in contact with skin, or if inhaled. [1] This necessitates strict observance of the following personal protective equipment (PPE) and handling protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are required.[2] A full-face shield is recommended when there is a risk of splashing.[2] | To protect eyes from dust particles and accidental splashes which can cause serious irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn.[2][3] Gloves should be inspected before use and changed immediately if contaminated.[3] | To prevent skin contact with the compound, which is harmful.[1] |
| Body Protection | A laboratory coat is required.[2] For larger quantities or when there's a higher risk of exposure, a chemical-resistant apron over the lab coat is advised.[2] | To protect skin from accidental spills or contact.[3] |
| Respiratory Protection | For handling small quantities in a certified chemical fume hood, respiratory protection may not be necessary.[2] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3] | To prevent inhalation of the compound, which is harmful.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
-
Preparation :
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical :
-
Post-Handling :
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.
-
Waste Collection : Collect all contaminated materials, including disposable PPE, and empty containers in a designated, labeled, and sealed container for hazardous waste.[2]
-
Disposal Regulations : Dispose of all chemical waste in accordance with federal, state, and local regulations.[1] Do not pour waste down the drain.[2]
Emergency Procedures: Spills
In the event of a spill, follow these procedural steps:
-
Evacuate : Immediately clear all non-essential personnel from the spill area.[2]
-
Ventilate : If it is safe to do so, ensure the area is well-ventilated.[2]
-
Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2]
-
Clean-up : Carefully sweep or scoop up the contained material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
